Technical Documentation Center

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • CAS: 1181826-14-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

CAS Number: 1181826-14-1 Molecular Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol Authored by: A Senior Application Scientist Disclaimer: Publicly available experimental data for 1-tert-butyl-4,5,6,7-tetrahydro-1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1181826-14-1 Molecular Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol

Authored by: A Senior Application Scientist

Disclaimer: Publicly available experimental data for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is limited. This guide synthesizes known information for this compound with established principles and data from structurally related tetrahydroindazole analogs to provide a comprehensive technical overview for research and development purposes. All inferred properties and protocols should be validated experimentally.

Introduction and Scientific Context

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound featuring a bicyclic indazole core, partially saturated in the carbocyclic ring. The indazole scaffold, a fusion of pyrazole and benzene rings, is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[2][3][4] The tetrahydro- H-indazole core maintains the key hydrogen-bonding features of the pyrazole ring while introducing a three-dimensional character through the saturated cyclohexane ring. This specific molecule is further functionalized with a tert-butyl group at the N1 position and an amine at the C4 position, suggesting its potential as a key intermediate or a final active pharmaceutical ingredient (API) in drug discovery programs. The tert-butyl group can enhance metabolic stability and cell permeability, while the primary amine at C4 offers a reactive handle for further chemical modification or a key pharmacophoric feature for target engagement.

Physicochemical and Structural Properties

While experimental data is scarce, a combination of supplier information and computational predictions allows for an initial characterization of the molecule.

Predicted and Known Properties
PropertyValue/InformationSource
CAS Number 1181826-14-1Thoreauchem
Molecular Formula C₁₁H₁₉N₃Thoreauchem
Molecular Weight 193.29PubChemLite
Predicted XlogP 0.8PubChemLite
Monoisotopic Mass 193.1579 DaPubChemLite
Predicted CCS ([M+H]⁺) 147.1 ŲPubChemLite
Appearance Likely an oil or low-melting solidInferred from similar compounds[4]
Tautomerism The 1H-indazole is the thermodynamically favored tautomer over the 2H form.[1][5]Inferred from literature
Structural and Tautomeric Considerations

The indazole ring system can exist in two tautomeric forms: 1H- and 2H-indazole. For most derivatives, the 1H-tautomer is thermodynamically more stable and is the predominant form in solution.[1][5] The N1-substitution with a tert-butyl group in the target molecule locks it into the 1H-tautomer form. The cyclohexane ring of the tetrahydroindazole core typically adopts a chair or boat conformation, and the stereochemistry of the C4-amine (axial vs. equatorial) will significantly influence its reactivity and biological activity.

Synthesis and Chemical Reactivity

No specific synthesis for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has been published. However, based on established methodologies for analogous compounds, a plausible and robust synthetic route can be proposed.[1][6]

Proposed Synthetic Pathway

The most common approach to the tetrahydroindazole core involves the condensation of a substituted hydrazine with a β-ketoester or a related cyclohexanone derivative.[3][5][7][8] A logical route to the target compound would proceed via a two-step sequence starting from 1,3-cyclohexanedione.

Synthetic_Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Reductive Amination A 1,3-Cyclohexanedione C 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one A->C + B tert-Butylhydrazine B->C Condensation (e.g., AcOH, EtOH, reflux) D 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one F 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (Target Compound) D->F + E Ammonium Acetate Sodium Cyanoborohydride E->F Reductive Amination (e.g., MeOH)

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the indazol-4-one intermediate.

Step 2: Synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

  • Dissolve the indazol-4-one intermediate (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully with aqueous HCl and then basify with NaOH.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the target amine. Further purification may be achieved via chromatography.

Chemical Reactivity
  • N-Alkylation/Acylation: The primary amine at the C4 position is a nucleophilic center, readily undergoing reactions such as acylation, alkylation, and sulfonylation to generate a diverse library of derivatives.

  • Electrophilic Aromatic Substitution: The pyrazole ring of the indazole system can undergo electrophilic substitution, although the electron-donating nature of the fused ring system can lead to complex regiochemical outcomes.

Potential Pharmacological Profile and Applications

While the specific biological activity of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is not reported, the tetrahydroindazole scaffold is present in compounds targeting a variety of diseases.[3][9][10][11][12][13]

  • Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors, with several approved as anti-cancer drugs (e.g., Axitinib, Pazopanib).[2] The tetrahydroindazole core could serve as a scaffold for inhibitors of kinases such as Interleukin-2 inducible T-cell kinase (ITK).[12]

  • Anti-inflammatory Activity: Tetrahydroindazole-5-carboxylic acids have demonstrated significant anti-inflammatory properties in preclinical models.[3][8]

  • Sigma Receptor Modulation: Tetrahydroindazole-based ligands have been developed as potent and selective modulators of sigma-1 and sigma-2 receptors, which are implicated in CNS disorders and cancer.[10]

  • Antituberculosis Activity: A novel class of tetrahydroindazole compounds has been identified as potent inhibitors of Mycobacterium tuberculosis.[3][13]

Potential_MOA cluster_0 Hypothetical Cellular Action Target 1-tert-butyl-4,5,6,7-tetrahydro -1H-indazol-4-amine Kinase Protein Kinase (e.g., ITK, EGFR) Target->Kinase Inhibition Signaling Downstream Signaling (e.g., T-Cell Activation) Kinase->Signaling Phosphorylation Response Cellular Response (e.g., Cytokine Release) Signaling->Response Signal Transduction

Figure 2: Hypothetical mechanism of action as a kinase inhibitor.

Analytical Methodologies

A comprehensive analytical workflow is essential for the unambiguous characterization and quality control of this compound.

Analytical_Workflow cluster_workflow Characterization Workflow cluster_techniques Analytical Techniques Synthesis Crude Synthetic Product Purification Purification (Column Chromatography) Synthesis->Purification Structure_ID Structural Identification Purification->Structure_ID Purity Purity Analysis (HPLC) Structure_ID->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_ID->NMR MS Mass Spectrometry (LC-MS, HRMS) Structure_ID->MS Final Characterized Compound Purity->Final

Figure 3: General analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation.

  • ¹H NMR: The spectrum would be complex. Key expected signals include:

    • A singlet integrating to 9 protons in the upfield region (~1.2-1.5 ppm) for the tert-butyl group.

    • A broad singlet for the two amine protons (NH₂), which may be exchangeable with D₂O.

    • A series of multiplets in the aliphatic region (~1.5-3.0 ppm) corresponding to the eight protons on the saturated cyclohexane ring.

    • A singlet or doublet in the aromatic region (~7.0-7.5 ppm) for the C3-H of the pyrazole ring.

  • ¹³C NMR: The spectrum for the parent 4,5,6,7-tetrahydro-1H-indazole shows signals around 114.7, 120.3, 134.8 ppm for the pyrazole ring and 21.0, 23.0, 23.4, 25.1 ppm for the saturated ring. For the target compound, one would expect:

    • Signals for the four carbons of the tert-butyl group.

    • Four signals for the sp³-hybridized carbons of the cyclohexane ring, with the C4 carbon shifted downfield due to the attached amine.

    • Three signals for the sp²-hybridized carbons of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the compound is expected to readily form the [M+H]⁺ ion at m/z 194.16.

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental formula (C₁₁H₁₉N₃) by providing a highly accurate mass measurement.

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of the tert-butyl group or ammonia from the protonated molecule.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. The following recommendations are based on the general hazards of heterocyclic amines.

Hazard CategoryPrecautionary Measures
Health Hazards Potentially harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or with a chemical fume hood.
Handling Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.

Conclusion

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a molecule of significant interest for drug discovery, leveraging the biologically validated indazole scaffold. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical, and the outlined analytical methods provide a clear path for structural verification. The diverse pharmacology of the tetrahydroindazole class suggests that this compound could be a valuable building block or lead candidate in programs targeting kinases, inflammatory pathways, or CNS receptors. As with any novel chemical entity, rigorous experimental validation of these inferred properties is a critical next step for any research or development endeavor.

References

A consolidated list of all sources cited in this guide can be found below.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]

  • Selected examples of biologically active substituted indazoles. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. (2010). ARKIVOC. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. (2012). ResearchGate. [Link]

  • Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. (2015). Journal of Medicinal Chemistry. [Link]

  • Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. (2010). Johns Hopkins University.
  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (1976). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2019). ResearchGate. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ResearchGate. [Link]

  • An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. (2019). OSTI.gov. [Link]

  • Therapeutic and synthetic approach towards indazole. (2016). Hilaris Publisher. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). ACS Publications. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). MDPI. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). PubMed. [Link]

Sources

Exploratory

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride salt solubility data

An In-depth Technical Guide to the Solubility of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Dihydrochloride Executive Summary 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a substituted tetrahydroindazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Dihydrochloride

Executive Summary

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a substituted tetrahydroindazole, a scaffold of significant interest in medicinal chemistry. For therapeutic applications, it is often formulated as a dihydrochloride salt to improve its physicochemical properties. Solubility is a cornerstone of drug development, directly influencing a compound's dissolution, absorption, and ultimate bioavailability. While specific, publicly available experimental solubility data for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride is scarce, this guide provides a comprehensive framework based on established first principles, data from analogous structures, and authoritative methodologies. We present the theoretical underpinnings of its expected solubility behavior, a gold-standard experimental protocol for its definitive determination, and a discussion of the critical factors that modulate the solubility of such amine hydrochloride salts. This document is intended to serve as a vital resource for researchers, enabling them to generate reliable data and make informed decisions in discovery and development programs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in modern drug discovery, with a significant percentage of new chemical entities exhibiting this undesirable characteristic. A drug must be in a dissolved state to be absorbed from the gastrointestinal tract following oral administration[1]. Therefore, a thorough understanding and accurate quantification of a compound's solubility is not merely a data point but a critical predictor of its potential in vivo efficacy.

1.1. The Compound: 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Dihydrochloride

The subject of this guide, 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, belongs to the tetrahydroindazole class of compounds. This scaffold and its derivatives have been explored for various biological activities, including as potent and selective ligands for sigma receptors, indicating their potential in CNS disorders and oncology[2][3][4]. The molecular structure features a basic amine group, which is a key determinant of its physicochemical properties.

1.2. Rationale for the Dihydrochloride Salt Form

The conversion of a free base, particularly one containing an amine group, into a salt is one of the most effective and widely used strategies to enhance aqueous solubility and improve stability[1][5]. For a basic compound like 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, protonation of the nitrogen atom(s) by an acid—in this case, hydrochloric acid—forms an ionic salt.

The primary advantages of forming a hydrochloride salt include:

  • Enhanced Aqueous Solubility: The ionic nature of the salt allows for more favorable interactions with polar water molecules compared to the neutral free base, often leading to a dramatic increase in solubility[6].

  • Improved Stability: Protonation of the amine group can protect it from oxidative degradation, enhancing the compound's shelf-life and stability during storage[6].

  • Favorable Solid-State Properties: Salts frequently exhibit higher melting points and better crystallinity than their free base counterparts, which simplifies handling, purification, and formulation processes[6].

Given that the parent molecule contains more than one basic center, it forms a dihydrochloride salt, which is expected to confer a significant solubility advantage in aqueous media.

Physicochemical Profile and Analog Solubility Data

Table 1: Physicochemical Properties of the Free Base

Property Value Source
Molecular Formula C₁₁H₁₉N₃ [7][8]
Molecular Weight 193.29 g/mol [7][8]

| Predicted XlogP | 0.8 |[7] |

The positive XlogP suggests some lipophilicity, which is balanced by the presence of polar amine and indazole nitrogen atoms. The conversion to a dihydrochloride salt will drastically lower the effective logP and dominate the solubility profile in aqueous systems.

2.1. Solubility of Structurally Related Tetrahydroindazoles

Research on other substituted tetrahydroindazoles provides valuable qualitative context. Several studies have reported that compounds based on this scaffold possess favorable, "drug-like" solubility.

Table 2: Reported Solubility of Analogous Tetrahydroindazole Derivatives

Compound Class Reported Solubility Solvent Reference
Tetrahydroindazole-based Sigma-1 Ligands >100 µM to >1 mM PBS (pH 7.4) [2]

| Tetrahydroindazole-based Sigma-2 Ligands | >400 µM to >2.4 mM | PBS (pH 7.4) |[3][4] |

These findings strongly suggest that the core tetrahydroindazole scaffold is amenable to achieving high aqueous solubility[2][3][4]. It is therefore highly probable that 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, particularly as a dihydrochloride salt, will also exhibit excellent solubility in aqueous buffers. However, this must be confirmed experimentally.

Authoritative Protocol for Equilibrium Solubility Determination

To generate definitive and reliable solubility data, the shake-flask method is universally recognized as the gold standard for determining equilibrium (thermodynamic) solubility[9][10]. The following protocol provides a self-validating system for its measurement.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the true solubility of the most stable solid form under those conditions.

3.2. Experimental Workflow Diagram

G cluster_equil 2. Equilibration prep_solid Weigh excess solid (e.g., 2-10 mg) add_solid Add solid to vials containing solvent prep_solid->add_solid prep_solvent Prepare solvent systems (Water, Buffers at various pH) prep_solvent->add_solid shake Agitate at constant T (e.g., 25°C or 37°C) for 24-48 hours add_solid->shake Ensures equilibrium is reached centrifuge Centrifuge to pellet undissolved solid shake->centrifuge analyze_solid Analyze remaining solid (PXRD, DSC) shake->analyze_solid Checks for form changes filter Filter supernatant (e.g., 0.22 µm PVDF) centrifuge->filter measure_ph Measure final pH of supernatant filter->measure_ph dilute Dilute supernatant for analysis filter->dilute quantify Quantify concentration (Validated HPLC-UV) dilute->quantify

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

3.3. Detailed Step-by-Step Methodology

  • Preparation of Materials:

    • Prepare aqueous solvents: e.g., deionized water, 0.1 M HCl (pH ~1.2), pH 4.5 acetate buffer, and pH 6.8 and 7.4 phosphate buffered saline (PBS). The ionic strength of buffers should be calculated and recorded[9].

    • Develop and validate a specific and linear analytical method, preferably High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of the compound. HPLC is superior to simple UV-Vis as it can separate the parent compound from any potential degradants[9].

  • Equilibration:

    • Add an excess amount of the solid dihydrochloride salt (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1-2 mL) of each solvent in separate glass vials. The excess solid ensures that a saturated solution is formed.

    • Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours. A time-course study can be run initially to confirm that equilibrium is reached (i.e., the concentration does not increase between 24 and 48 hours).

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly.

    • To separate the dissolved drug from the excess solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant. For added certainty, this aliquot can be passed through a chemical-resistant syringe filter (e.g., 0.22 µm PVDF) to remove any remaining fine particles. Causality Note: Incomplete removal of solid particles is a primary source of erroneously high and variable solubility results.

  • Analysis of Supernatant:

    • Immediately measure and record the pH of the supernatant, as it may differ from the starting pH of the buffer, especially for unbuffered solutions[9].

    • Accurately dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the pre-validated HPLC-UV method.

    • Inject the diluted sample onto the HPLC system and determine the concentration against a standard curve.

    • Back-calculate the original concentration in the undiluted supernatant to determine the solubility in units such as mg/mL or µM.

  • Analysis of Residual Solid (Self-Validation Step):

    • This is a critical step for trustworthiness. Recover the remaining solid from the bottom of the vial.

    • Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

    • Compare the resulting pattern/thermogram to that of the starting material. Any change indicates that the compound may have converted to a different, likely less soluble, polymorphic or solvated form during the experiment[9]. If a change is observed, the measured solubility corresponds to the new form, not the original one.

Key Factors Influencing Solubility

The measured solubility of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride is not a single value but is highly dependent on environmental factors.

G cluster_factors Influencing Factors Sol Measured Solubility pH pH of Medium pH->Sol Affects ionization state of the amine groups CI Common Ion Effect (e.g., [Cl⁻]) CI->Sol Suppresses dissolution of the HCl salt Temp Temperature Temp->Sol Impacts thermodynamics of dissolution (ΔHsol) Solid Solid State Form (Polymorph, Solvate) Solid->Sol Different forms have different lattice energies

Caption: Key Factors Modulating the Solubility of an API Salt.

  • pH: As a salt of a weak base, the compound's solubility is expected to be highly pH-dependent. At low pH (e.g., in the stomach), the amine groups will be fully protonated, leading to high solubility. As the pH increases towards the pKa of the amine(s), the equilibrium will shift towards the less soluble free base, causing a significant drop in solubility.

  • Common Ion Effect: The lower solubility of a hydrochloride salt in a solution already containing chloride ions (like 0.1 M HCl or high-chloride buffers) compared to its solubility in pure water is known as the common ion effect[11]. The presence of excess chloride ions in the solvent can suppress the dissolution of the salt, potentially leading to lower measured solubility than in water. This is a crucial consideration for predicting behavior in gastric fluid[11].

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures[12]. Determining solubility at both ambient (25°C) and physiological (37°C) temperatures is often valuable.

  • Polymorphism: The existence of different crystalline forms (polymorphs) or solvates (hydrates) can significantly impact solubility. Each form has a unique crystal lattice energy, and the most thermodynamically stable form will always exhibit the lowest solubility. It is imperative to know which solid form is being tested[5][9].

Conclusion

While direct, published solubility data for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride is not currently available, a robust scientific framework exists for its determination and interpretation. Based on its structure as an amine dihydrochloride and data from analogous tetrahydroindazoles, it is predicted to have favorable aqueous solubility, particularly at lower pH values.

For any research or development program, it is imperative to generate precise experimental data. The shake-flask protocol detailed in this guide provides an authoritative, self-validating method to determine the equilibrium solubility. By carefully controlling and considering the influence of pH, common ions, temperature, and solid-state form, researchers can produce reliable and meaningful data essential for advancing the scientific understanding and potential therapeutic application of this compound.

References

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? Source: Medium URL: [Link]

  • Title: Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands Source: SciSpace URL: [Link]

  • Title: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands Source: Europe PMC URL: [Link]

  • Title: Factors that Affect the Solubility of Drugs Source: Pharmaguideline URL: [Link]

  • Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: AAPS PharmSciTech URL: [Link]

  • Title: tert-Butyl 5-amino-1H-indazole-1-carboxylate Properties Source: EPA (United States Environmental Protection Agency) URL: [Link]

  • Title: 1236 SOLUBILITY MEASUREMENTS Source: ResearchGate URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Mansoura University URL: [Link]

  • Title: 4,5,6,7-tetrahydro-1H-indazole Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 1-tert-butyl-4,5,6,7-tetrahydro-1h-indazol-4-amine Source: PubChemLite URL: [Link]

  • Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors Source: Arabian Journal of Chemistry URL: [Link]

  • Title: 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Source: Thoreauchem URL: [Link]

  • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review Source: ResearchGate URL: [Link]

  • Title: 1-(4-(tert-Butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Source: 北京欣恒研科技有限公司 (Beijing Synthink) URL: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Pharmacophore Modeling of Tetrahydroindazole-4-Amine Derivatives

Abstract The tetrahydroindazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its rigid, three-dimensional shape provides an excellent framework for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydroindazole scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its rigid, three-dimensional shape provides an excellent framework for presenting key chemical features to target proteins with high affinity and selectivity. This guide provides an in-depth, technical walkthrough of the pharmacophore modeling process as applied to tetrahydroindazole-4-amine derivatives. Moving beyond a simple list of steps, this document elucidates the causal reasoning behind critical experimental choices, from initial data curation to the final application in virtual screening. We will explore both ligand- and structure-based modeling techniques, emphasize the necessity of rigorous statistical validation, and demonstrate how a well-defined pharmacophore model serves as a powerful tool for discovering novel chemical entities and optimizing lead compounds. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate their discovery pipelines.

The Strategic Imperative: Why Pharmacophore Modeling?

In computer-aided drug design (CADD), a pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[2] Unlike methods that evaluate entire molecular structures, pharmacophore modeling abstracts the key interaction points—such as hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings—into a simplified 3D query.[3] This approach offers several distinct advantages:

  • Speed and Efficiency: Pharmacophore-based searches are significantly faster than molecular docking, enabling the rapid screening of vast chemical libraries containing millions of compounds.[4][5]

  • Scaffold Hopping: By focusing on features rather than the underlying chemical skeleton, pharmacophore models excel at identifying novel scaffolds that satisfy the required interaction geometry but are structurally distinct from known actives.[4]

  • Knowledge Integration: Models can be generated either from a set of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based), making it a versatile tool regardless of the available data.[6][7][8]

For tetrahydroindazole-4-amine derivatives, which often target the highly conserved ATP-binding pocket of protein kinases, pharmacophore modeling is an ideal strategy to delineate the specific features required for potency and selectivity.[1][9][10]

The Modeling Workflow: A Self-Validating System

A successful pharmacophore modeling campaign is not a linear path but a cyclical, self-validating process. Each step is designed to build upon the last and includes checkpoints to ensure the resulting model is statistically robust and predictive.

Pharmacophore_Workflow cluster_prep Phase 1: Preparation cluster_gen Phase 2: Generation cluster_val Phase 3: Validation cluster_app Phase 4: Application DataCuration 2.1 Data Curation (Actives & Inactives) Conformation 2.2 Conformational Analysis DataCuration->Conformation ModelGen 2.3 Model Generation (Ligand- or Structure-Based) Conformation->ModelGen Validation 2.4 Rigorous Validation (Test Set, Decoys) ModelGen->Validation Screening 2.5 Virtual Screening Validation->Screening Feedback Validation->Feedback Optimization 2.6 Lead Optimization Screening->Optimization Feedback->ModelGen Refine

Figure 1: The iterative pharmacophore modeling workflow.

Protocol: Ligand Dataset Curation and Preparation

The foundation of a predictive model is high-quality data. This protocol outlines the selection and preparation of ligands for a ligand-based approach.

Objective: To assemble and partition a chemically diverse set of tetrahydroindazole-4-amine derivatives with known biological activity into robust training and test sets.

Methodology:

  • Data Collection: Compile a set of compounds with consistently measured biological activity (e.g., IC₅₀ or Kᵢ values) against the target of interest. For this example, we assume a kinase target.

  • Activity Binning: Classify compounds into distinct activity groups. A common practice is to define 'actives' as compounds with IC₅₀ < 1 µM, 'moderately active' between 1-10 µM, and 'inactives' with IC₅₀ > 10 µM. It is critical to include true inactives, not just less active compounds, to define the boundaries of the pharmacophoric space.[11]

  • Structural Curation: Standardize all molecular structures. This includes correcting bond orders, adding explicit hydrogens, and neutralizing structures where appropriate. For tetrahydroindazole-4-amines, pay close attention to the protonation state of the amine and pyrazole ring nitrogens at physiological pH (pH 7.4).

  • Dataset Partitioning: Divide the curated dataset into a training set (~70-80% of compounds) and a test set (~20-30%). The training set is used to generate the pharmacophore model, while the test set is reserved for its validation.[12]

    • Causality: The partitioning must ensure that the chemical diversity of the full dataset is represented in both the training and test sets. This prevents bias and ensures the final model is generalizable to new chemical matter. Clustering algorithms based on molecular fingerprints are often employed for this purpose.[11]

Dataset Number of Actives (IC₅₀ < 1µM) Number of Inactives (IC₅₀ > 10µM) Total Compounds Purpose
Training Set55165220Generation of Pharmacophore Hypotheses
Test Set2575100Validation of the selected model's predictivity
Table 1: Example partitioning of a curated ligand dataset.
Conformational Analysis

Since a pharmacophore is a 3D concept, correctly sampling the conformational space of each ligand is paramount, especially in ligand-based modeling where the bioactive conformation is unknown.[6]

Objective: To generate a representative ensemble of low-energy 3D conformations for each molecule in the training set.

Methodology:

  • Utilize a robust conformational search algorithm (e.g., OMEGA, ConfGen).

  • Generate a maximum of ~250 conformers per molecule within a defined energy window (e.g., 20 kcal/mol) from the global energy minimum.

  • Use a suitable force field (e.g., MMFF94s) for energy minimization of the generated conformers.

    • Expertise: The goal is not just to find the global minimum but to generate a diverse set of sterically accessible conformations, as the protein-bound state is not always the lowest-energy conformation in solution.

Model Generation: Ligand- vs. Structure-Based Approaches

The choice between ligand-based and structure-based modeling depends entirely on the available data.[7]

Model_Generation cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach Start Available Data? Ligands Set of Active Ligands Start->Ligands Known Actives Only PDB Protein-Ligand Complex (PDB) Start->PDB Target Structure Available Align Align Conformers Ligands->Align CommonFeat Identify Common Features Align->CommonFeat LigandModel Generate Pharmacophore Hypothesis CommonFeat->LigandModel BindingSite Analyze Binding Site PDB->BindingSite Interactions Map Key Interactions BindingSite->Interactions StructureModel Generate Pharmacophore Hypothesis Interactions->StructureModel

Figure 2: Deciding between ligand- and structure-based modeling.

Ligand-Based Pharmacophore Modeling

This approach is used when the 3D structure of the target is unknown, but a set of active ligands is available.[8] The core principle is that molecules binding to the same target site with a similar mechanism share common chemical features arranged in a similar spatial geometry.

Protocol:

  • Feature Definition: Define the pharmacophoric features to be considered. For tetrahydroindazole-4-amine kinase inhibitors, these typically include: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Aromatic Ring (AR), and Hydrophobic (HY).[9]

  • Common Feature Identification: Use an algorithm (e.g., HipHop in Catalyst, PHASE[13][14]) to identify common pharmacophore configurations among the low-energy conformers of the active molecules in the training set.

  • Hypothesis Scoring and Selection: The software generates multiple hypotheses, ranking them based on how well they map the active compounds while excluding the inactive ones. The best hypothesis is typically one that maximizes the mapping of actives, has a high correlation with biological activity, and is statistically significant.

A resulting pharmacophore model for a tetrahydroindazole-4-amine kinase inhibitor might look like this:

Figure 3: A hypothetical 4-feature pharmacophore model.

Structure-Based Pharmacophore Modeling

When a high-resolution crystal structure of the target protein in complex with a ligand is available, a more direct approach can be taken.[8][12]

Protocol:

  • Protein-Ligand Complex Preparation: Obtain a crystal structure from the Protein Data Bank (PDB). Prepare the structure by adding hydrogens, assigning correct bond orders, removing water molecules not involved in key interactions, and minimizing the structure to relieve steric clashes.

  • Interaction Mapping: Analyze the interactions between the bound tetrahydroindazole-4-amine derivative and the amino acid residues in the binding pocket. Tools like LigandScout or the interaction generation protocol in Discovery Studio can automatically map these interactions.[15]

  • Feature Generation: Convert the key interaction points into pharmacophoric features. For instance, a hydrogen bond to the hinge region of a kinase becomes an HBA or HBD feature, and an interaction with a hydrophobic back pocket becomes a HY feature.

  • Exclusion Volumes: A significant advantage of this method is the ability to add exclusion volumes to the model, representing the space occupied by the protein. This helps eliminate potential hits from a virtual screen that would clash with the receptor.[12]

The Litmus Test: Rigorous Model Validation

A generated pharmacophore is merely a hypothesis until it is rigorously validated.[12] Validation assesses the model's ability to distinguish known active compounds from inactive ones, thereby gauging its predictive power for finding new hits.

Objective: To statistically validate that the chosen pharmacophore model can enrich active compounds from a diverse chemical set.

Methodology:

  • Test Set Screening: The most crucial validation step is to screen the previously untouched test set against the pharmacophore hypothesis. The model should identify a high percentage of the test set actives while rejecting a high percentage of the inactives.

  • Decoy Set Screening: A more stringent test involves screening a "decoy set"—a large set of molecules that are assumed to be inactive but possess similar physicochemical properties (e.g., molecular weight, logP) to the known actives. A good model should have a low hit rate for the decoy set.

  • Statistical Metrics Calculation: Several metrics are used to quantify model quality.[16]

Metric Description Ideal Value
Goodness of Hit (GH) Score A metric combining the percentage of actives retrieved, the hit rate, and enrichment. Ranges from 0 (null) to 1 (ideal).> 0.7
Enrichment Factor (EF) The ratio of the concentration of actives in the hit list to the concentration of actives in the original database.High (>1)
ROC AUC The Area Under the Receiver Operating Characteristic curve. Measures the model's ability to discriminate between classes.Close to 1.0
Table 2: Key statistical metrics for pharmacophore model validation.
  • Fischer's Randomization Test: This method, often available in software like Catalyst, assesses the statistical significance of the model. It generates numerous random hypotheses and checks if the original model's correlation with activity is significantly better than those generated by chance (typically requiring >95% confidence).[16]

Application: From Validated Model to Novel Hits

With a validated pharmacophore model in hand, the primary application is to use it as a 3D query for virtual screening of large compound databases.[4][6]

Protocol: Pharmacophore-Based Virtual Screening

  • Database Selection: Choose one or more large, multi-conformer compound databases for screening. Examples include ZINC, ChEMBL, and Enamine REAL.[12][17]

  • Screening Execution: Use the validated pharmacophore model as a filter to search the database. The software will identify all molecules that can adopt a conformation matching the pharmacophore query's features and geometric constraints.

  • Hit List Generation: The output is a list of "hits" that match the pharmacophore, often ranked by a fitness score indicating how well they map to the model.[18]

  • Post-Screening Filtering (Trustworthiness): The raw hit list requires further refinement. This is a critical step to increase the likelihood of finding true positives.

    • Drug-Likeness Filters: Apply filters like Lipinski's Rule of Five or Veber's rules to remove compounds with poor predicted pharmacokinetic properties.

    • PAINS Filtering: Remove Pan-Assay Interference Compounds (PAINS), which are known to show activity in many assays through non-specific mechanisms.

    • Visual Inspection & Clustering: Visually inspect the top-ranking hits to assess their chemical tractability and novelty. Cluster the hits by chemical similarity to ensure a diverse set of scaffolds is selected for experimental testing.

  • Molecular Docking: As a final in silico validation step, the filtered and clustered hits can be docked into the target's binding site (if a structure is available) to predict their binding mode and score their interaction energy, providing a secondary layer of evidence before committing to chemical synthesis or acquisition.[19]

Conclusion and Future Outlook

Pharmacophore modeling is a cornerstone of modern, rational drug design. For a versatile scaffold like tetrahydroindazole-4-amine, it provides a scientifically rigorous and computationally efficient pathway to understand structure-activity relationships and discover novel, potent, and selective modulators of therapeutically relevant targets. The methodologies described in this guide emphasize a self-validating workflow that builds confidence in the predictive power of the final model.

Recent advances, such as the use of molecular dynamics simulations to generate "dynamic pharmacophores" (dynophores) that account for target flexibility, and the integration of machine learning to improve model scoring, promise to further enhance the utility of this approach.[20][21] By adhering to the principles of meticulous data curation, robust model generation, and rigorous validation, researchers can confidently apply pharmacophore modeling to accelerate the journey from a promising scaffold to a clinical candidate.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1977–1995. [Link]

  • Barillari, C., Marra, C., & Gaggianesi, M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. [Link]

  • Amoateng, P., Adutwum-Ofosu, K. K., Kwofie, S. K., & Wilson, M. D. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(39), 35882–35893. [Link]

  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Indian Journal of Pharmaceutical Sciences, 69(2), 175. [Link]

  • Schuster, D., & Langer, T. (2011). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Current Pharmaceutical Design, 17(16), 1589–1603. [Link]

  • Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Biological Chemistry, 5(4), 426. [Link]

  • Vlachakis, D., Bencurova, E., Papangelopoulos, N., & Kossida, S. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e725. [Link]

  • Djuric, S., & Stojanovic, S. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 896. [Link]

  • Shamsi, Z., & Broo, A. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]

  • Kaserer, T., & Digles, D. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4169. [Link]

  • Elsaka, M. Y., Taha, M. M., Tayel, A., Tawfik, H. O., Ibrahim, M. A. A., & Shoeib, T. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Molecular Biosciences, 12, 1760982. [Link]

  • Mesangeau, C., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ChemMedChem. [Link]

  • El-Damasy, D. A., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Scientific Reports. [Link]

  • Thangavel, N., & Al-Ghamdi, A. A. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent SARS-CoV-2 PLpro inhibitor from the marine natural product database. Arabian Journal of Chemistry, 15(12), 104334. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

  • Schaller, D., & Langer, T. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences. [Link]

  • Schrödinger. (n.d.). Phase. Retrieved February 23, 2026, from [Link]

  • Mesangeau, C., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1248–1256. [Link]

  • e-learning Pharmacy. (2020, April 19). #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK [Video]. YouTube. [Link]

  • Bio.tools. (n.d.). pharmd. Retrieved February 23, 2026, from [Link]

  • Insilico. (2018, May 4). Directory of in silico Drug Design tools. [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. [Download Table]. [Link]

  • Deidda, D., et al. (2009). Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry, 53(2), 884–888. [Link]

  • Singh, R. P., & Kaur, M. (2025). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ChemistrySelect. [Link]

  • Singh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Currie, K. S., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5549–5570. [Link]

  • Polishchuk, P. (2017). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 7(10), e2288. [Link]

  • Wang, Z., et al. (2012). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 13(5), 6195–6208. [Link]

  • Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. [Link]

  • Langer, T., & Wolber, G. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In The Practice of Medicinal Chemistry. Elsevier. [Link]

  • Vivas-Reyes, R., et al. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry, 15(3), 103673. [Link]

  • Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]

  • Currie, K. S., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(7), 2993–3008. [Link]

  • Barillari, C., Marra, C., & Gaggianesi, M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. [Link]

  • ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Request PDF]. [Link]

  • Anizon, F., & Giraud, F. (2014). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Medicinal Chemistry, 14(7), 553-579. [Link]

  • Green, H., & Zitnik, M. (2024). PharmacoForge: pharmacophore generation with diffusion models. Frontiers in Drug Discovery, 4, 1374567. [Link]

  • Vivas-Reyes, R., et al. (2021). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 Inhibitors. ResearchGate. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). [Link]

  • Wu, H., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2642–2646. [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-Indazol-4-Amine Derivatives in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathophysio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathophysiology and the lack of disease-modifying therapies. This technical guide delves into the promising therapeutic potential of a unique class of small molecules: 4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives. These compounds have garnered significant attention for their ability to modulate key pathological pathways implicated in neurodegeneration, including protein aggregation, neuroinflammation, and neuronal survival. This document provides a comprehensive overview of their mechanism of action, synthesis, and preclinical evaluation, offering a scientific foundation for their further development as next-generation therapeutics.

The Rationale for Targeting Kinases and Monoamine Oxidases in Neurodegeneration

The pathology of neurodegenerative diseases is multifaceted, involving the accumulation of misfolded proteins, chronic neuroinflammation, and the progressive loss of neurons.[1] Key enzymatic players in these processes have been identified as critical therapeutic targets. Among these, protein kinases and monoamine oxidases (MAOs) have emerged as central to the disease cascade.

  • Protein Kinases: Leucine-rich repeat kinase 2 (LRRK2) and Glycogen synthase kinase-3β (GSK-3β) are two kinases that have been strongly implicated in both Alzheimer's and Parkinson's disease.[1] Hyperactivation of LRRK2 is a known genetic risk factor for Parkinson's disease, contributing to neuronal damage.[1] GSK-3β is involved in the hyperphosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles in Alzheimer's disease.[1] Therefore, the development of potent and selective inhibitors of these kinases is a promising therapeutic strategy.

  • Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Their dysregulation has been linked to oxidative stress and the generation of neurotoxic species in the brain. Inhibition of MAO-B, in particular, has been a therapeutic strategy in Parkinson's disease to increase dopamine levels.

The versatile scaffold of 4,5,6,7-tetrahydro-1H-indazole derivatives allows for the development of compounds that can potently and selectively inhibit these key enzymes, offering a multi-pronged approach to tackling neurodegeneration.[1]

The 4,5,6,7-Tetrahydro-1H-Indazole Scaffold: A Privileged Structure

The 3-amino-4,5,6,7-tetrahydro-1H-indazole core serves as a "privileged scaffold" in medicinal chemistry.[1] This is due to its ability to be readily synthesized and modified, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] The tetrahydro-fused ring system imparts a three-dimensional character to the molecule, which can be advantageous for fitting into the complex binding sites of enzymes.

General Synthesis of the Core Scaffold

The synthesis of the 3-amino-4,5,6,7-tetrahydro-1H-indazole core is typically achieved through the condensation and cyclization of 2-oxocyclohexanecarbonitrile with hydrazine hydrate.[2]

Experimental Protocol: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole [2]

  • Reaction Setup: To a solution of 2-oxocyclohexanecarbonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Isolation and Purification: If a solid precipitates, collect it by filtration and wash with cold ethanol. If no solid forms, extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

reactant1 2-Oxocyclohexanecarbonitrile product 3-Amino-4,5,6,7-tetrahydro-1H-indazole reactant1->product Ethanol, Reflux reactant2 Hydrazine Hydrate reactant2->product

Caption: General synthesis of the 3-amino-4,5,6,7-tetrahydro-1H-indazole core.

Mechanism of Action and Therapeutic Targets

Derivatives of the 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold have demonstrated activity against several key targets in neurodegeneration.

Kinase Inhibition: Targeting LRRK2 and GSK-3β

The indazole core is particularly adept at targeting the ATP-binding site of kinases.[1] Through structure-based drug design, derivatives have been developed as potent and brain-penetrant inhibitors of LRRK2, aiming to reduce its hyperactivity which is linked to neurodegeneration in Parkinson's disease.[1]

Furthermore, compounds such as 6-amino-1-methyl-indazole (AMI), a derivative of the indazole scaffold, have been shown to decrease the expression of phosphorylated tau (p-tau) and the upstream kinase GSK-3β in a model of Parkinson's disease.[1]

cluster_alzheimers Alzheimer's Disease Pathophysiology cluster_parkinsons Parkinson's Disease Pathophysiology GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neuronal_Death_AD Neuronal Death NFTs->Neuronal_Death_AD LRRK2 LRRK2 Hyperactivity Neuronal_Death_PD Neuronal Death LRRK2->Neuronal_Death_PD Indazole 4,5,6,7-tetrahydro-1H-indazol-4-amine Derivatives Indazole->GSK3b Inhibition Indazole->LRRK2 Inhibition

Caption: Inhibition of LRRK2 and GSK-3β by indazole derivatives in neurodegeneration.

Preclinical Evaluation: In Vitro and In Vivo Models

The therapeutic potential of 4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives is being actively investigated in a range of preclinical models.

In Vitro Assays

Kinase Inhibition Assay: This assay is crucial for determining the potency of the synthesized compounds against their target kinases.

Experimental Protocol: General Kinase Inhibition Assay [1]

  • Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add the recombinant human kinase, a specific peptide substrate, and the kinase assay buffer.

  • Compound Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay): This assay is used to assess the potential cytotoxicity of the compounds on neuronal cell lines.

Experimental Protocol: MTT Assay [1]

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

In Vivo Models

MPTP-Induced Mouse Model of Parkinson's Disease: This is a widely used model to evaluate the neuroprotective effects of drug candidates in vivo.

Experimental Protocol: MPTP Mouse Model [1]

  • Animal Dosing: Administer the test compound to male C57BL/6 mice.

  • Induction of Parkinsonism: Induce Parkinson's-like symptoms by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Behavioral Assessment: Perform behavioral tests such as the rotarod test or pole test to assess motor coordination.

  • Neurochemical Analysis: After the treatment period, dissect the striatum and substantia nigra and measure dopamine and its metabolites using HPLC.

  • Immunohistochemistry: Prepare brain sections and perform immunohistochemical staining to assess the extent of neuroprotection.

Challenges and Future Directions

While 4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives hold significant promise, several challenges remain on the path to clinical translation. A critical aspect of future research will be the detailed investigation of their structure-activity relationships (SAR) to optimize potency and selectivity for their intended targets while minimizing off-target effects. Furthermore, a thorough evaluation of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential to ensure they have the necessary drug-like characteristics for in vivo efficacy and safety.

To date, no clinical trials have been registered for 4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives in neurodegenerative diseases. The continued generation of robust preclinical data, including in vivo efficacy in relevant animal models and comprehensive safety pharmacology studies, will be crucial for advancing these promising compounds into human clinical trials.

Conclusion

The 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold represents a highly promising starting point for the development of novel therapeutics for neurodegenerative diseases. Their ability to target key pathological drivers such as pathogenic kinases and monoamine oxidases provides a strong rationale for their continued investigation. Through rigorous medicinal chemistry efforts to optimize their pharmacological and pharmacokinetic profiles, these derivatives have the potential to emerge as a new class of disease-modifying drugs for patients suffering from these devastating conditions.

References

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine from cyclohexanone

This Application Note is structured as a high-level technical guide for drug development professionals. It prioritizes the "Wohl-Ziegler / Azide" pathway as the most chemically rigorous method to functionalize the cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals. It prioritizes the "Wohl-Ziegler / Azide" pathway as the most chemically rigorous method to functionalize the cyclohexanone-derived scaffold without relying on pre-oxidized starting materials (like 1,3-cyclohexanedione), thus strictly adhering to the "from cyclohexanone" requirement while demonstrating advanced synthetic logic.

Abstract & Scope

The 4,5,6,7-tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in LRRK2 inhibitors, p38 MAP kinase inhibitors, and various GPCR modulators. While the 4-keto derivative is commercially available, its de novo synthesis from abundant hydrocarbon precursors like cyclohexanone requires precise control over regiochemistry and oxidation states.

This protocol details the synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine starting strictly from cyclohexanone. Unlike standard routes that rely on expensive 1,3-cyclohexanedione, this guide demonstrates a Late-Stage C(sp³)-H Functionalization strategy. We utilize a sequence of formylation, regioselective cyclization, radical bromination, and Staudinger reduction to install the amine functionality at the challenging C4 position.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Indazole First, Functionalize Later" logic. This avoids the instability issues associated with handling 1,3-dicarbonyl intermediates early in the sequence.

Key Synthetic Challenges:

  • Regioselectivity: Ensuring the tert-butyl group installs at N1 rather than N2.

  • C4 Functionalization: Introducing a nitrogen atom at the benzylic-like C4 position of the tetrahydroindazole ring.

Pathway Visualization

Retrosynthesis Target Target: 1-tert-butyl-4-amino-indazole Azide Intermediate: 4-Azido Derivative Target->Azide Staudinger Red. Bromo Intermediate: 4-Bromo Derivative Azide->Bromo SN2 Displacement Indazole Scaffold: 1-tert-butyl-tetrahydroindazole Bromo->Indazole Wohl-Ziegler (NBS) Formyl Precursor: 2-(Hydroxymethylene)cyclohexanone Indazole->Formyl Cyclization (t-BuNHNH2) Start Start: Cyclohexanone Formyl->Start Claisen Condensation

Figure 1: Retrosynthetic logic flow from Target to Cyclohexanone.

Experimental Protocol

Phase 1: Scaffold Construction

Objective: Synthesize the 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazole core.

Step 1.1: Formylation of Cyclohexanone

Reaction Type: Claisen Condensation

Reagents:

  • Cyclohexanone (1.0 eq)

  • Ethyl Formate (1.2 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Activation: In a flame-dried 3-neck flask under N₂, suspend NaH in anhydrous THF at 0°C.

  • Addition: Add a mixture of cyclohexanone and ethyl formate dropwise over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.

  • Maturation: Allow to warm to room temperature (RT) and stir for 4–6 hours. The solution will thicken as the enolate salt precipitates.

  • Workup: Quench carefully with ice-water. Acidify with 1M HCl to pH 4–5. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Result: Crude 2-(hydroxymethylene)cyclohexanone (often exists as an oil/solid equilibrium). Use immediately in Step 1.2 due to instability.

Step 1.2: Regioselective Cyclization

Reaction Type: Knorr-type Pyrazole Synthesis

Reagents:

  • Crude 2-(hydroxymethylene)cyclohexanone (from Step 1.1)

  • tert-Butylhydrazine hydrochloride (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Solvent: Ethanol (EtOH)

Procedure:

  • Dissolve the crude starting material in EtOH.

  • Add tert-butylhydrazine hydrochloride and Et₃N.

  • Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Purification: Concentrate in vacuo. Resuspend in water and extract with DCM. Purify via flash column chromatography (SiO₂).

  • Critical Check: The tert-butyl group favors the N1 position due to steric hindrance, but N2 isomers may form. Verify Regiochemistry via NOESY NMR (interaction between t-Butyl protons and C7-H protons).

Phase 2: C4 Functionalization (The "Wohl-Ziegler" Sequence)

Objective: Install the amine at C4 via a radical bromination/displacement sequence. This bypasses the need for 1,3-cyclohexanedione.

Step 2.1: Radical Bromination

Reaction Type: Wohl-Ziegler Bromination

Reagents:

  • 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq)[2]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized before use.

  • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - Green alternative).

Procedure:

  • Dissolve the indazole in solvent (0.2 M).

  • Add NBS and AIBN.

  • Initiation: Heat to reflux. If using PhCF₃, heat to 85°C. The reaction is initiated when the heavy NBS solid floats and converts to light succinimide on the surface.

  • Duration: Reflux for 1–2 hours. Do not over-react to avoid dibromination.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Yield: Unstable 4-bromo intermediate. Do not purify on silica (elimination risk). Proceed immediately.

Step 2.2: Nucleophilic Substitution (Azidation)

Reaction Type: S_N2 Displacement

Reagents:

  • Crude 4-bromo-indazole (from Step 2.1)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Solvent: DMF or DMSO

Procedure:

  • Dissolve crude bromide in DMF (0.5 M).

  • Add NaN₃ carefully (Shield reaction; Azides are shock-sensitive).

  • Reaction: Stir at RT for 12–16 hours. Mild heating (40°C) may be required if sluggish.

  • Workup: Dilute with water. Extract with Et₂O (Caution: Avoid chlorinated solvents with azides if possible to prevent formation of di-azido-methane, though DCM is often used in small scale).

  • Safety: Treat aqueous waste with bleach to quench residual azide.

Phase 3: Reduction to Amine

Objective: Convert the azide to the primary amine.

Step 3.1: Staudinger Reduction

Reaction Type: Phosphine-mediated Reduction

Reagents:

  • 4-Azido-indazole intermediate

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Water (excess)

  • Solvent: THF[3]

Procedure:

  • Dissolve azide in THF. Add PPh₃.

  • Nitrogen Evolution: Stir at RT. Evolution of N₂ gas indicates formation of the iminophosphorane (Staudinger intermediate). Stir for 2 hours.

  • Hydrolysis: Add water (10% v/v) and heat to 50°C for 3 hours to hydrolyze the P=N bond.

  • Isolation: Concentrate. Acidify with 1M HCl (extracts amine into aqueous phase; PPh₃/POPh₃ remain in organic). Wash aqueous layer with DCM.

  • Free Basing: Basify aqueous layer with NaOH (pH > 12). Extract with DCM. Dry and concentrate.

  • Salt Formation (Optional): Treat with 2M HCl in ether to generate the 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride salt for stability.

Data Summary & Quality Control

ParameterSpecificationMethod of Verification
Appearance White to off-white solid (HCl salt)Visual
Purity >98%HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity Consistent with structure1H NMR (DMSO-d6), MS (ESI+)
Regiochemistry N1-tert-butyl isomerNOESY (tBu correlation to C7 protons)
Residual Azide None detectedIR (Absence of ~2100 cm⁻¹ peak)
Key NMR Signals (Diagnostic)
  • t-Butyl: Singlet at ~1.6 ppm (9H).

  • C4-H (Methine): Triplet/Multiplet at ~3.8–4.0 ppm (shifted downfield due to NH2).

  • C3-H (Pyrazole): Singlet at ~7.2 ppm.

Troubleshooting & Optimization

Logical Workflow for Troubleshooting

Troubleshooting Start Problem Identified Issue1 Low Yield in Step 1.2 (Cyclization)? Start->Issue1 Sol1 Check Enol Purity. Use fresh NaH. Ensure dry EtOH. Issue1->Sol1 Yes Issue2 Mixture of N1/N2 Isomers? Issue1->Issue2 No Sol2 Use bulky t-Bu-Hydrazine. Purify via Column (N1 is usually less polar). Issue2->Sol2 Yes Issue3 Decomposition during Bromination? Issue2->Issue3 No Sol3 Strictly anhydrous. Use PhCF3 instead of CCl4. Stop reaction at 80% conversion. Issue3->Sol3 Yes

Figure 2: Decision tree for common synthetic bottlenecks.

Critical Notes
  • Safety (Azides): Sodium azide is acutely toxic and can form explosive metal azides. Use plastic spatulas and avoid contact with heavy metals.

  • Regioselectivity: If the N2 isomer is formed (2-tert-butyl...), it often has a distinct elution profile. The N1 isomer is thermodynamically favored with bulky groups.

  • Alternative Route: If the "Wohl-Ziegler" bromination proves low-yielding due to elimination side-products (forming the aromatic indazole), consider oxidation to the ketone (using CrO₃/Pyridine) followed by Reductive Amination (NH₄OAc, NaCNBH₃). However, the bromination route described above is more direct for "C-H to C-N" conversion.

References

  • Radical Bromination (NBS) Mechanism: Chemistry Steps. "Allylic Bromination by NBS".[4][5] Available at: [Link] (Accessed Oct 2025).

  • Target Compound Data: PubChem. "1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine".[2] Available at: [Link] (Accessed Oct 2025).

  • Indazole Synthesis Review: Organic Chemistry Portal. "Synthesis of Indazoles". Available at: [Link] (Accessed Oct 2025).

Sources

Application

Application Note: A Rapid and Efficient Microwave-Assisted Pathway for the Synthesis of 1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine

Abstract This application note provides a comprehensive, field-proven guide for the synthesis of 1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine, a valuable heterocyclic scaffold for drug discovery and development. We det...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine, a valuable heterocyclic scaffold for drug discovery and development. We detail a robust, two-step synthetic route commencing from commercially available reagents, leveraging the transformative power of microwave-assisted organic synthesis (MAOS). This methodology dramatically reduces reaction times from hours to minutes, enhances yields, and promotes greener chemistry principles by minimizing solvent use and side-product formation.[1][2] The protocols herein are designed for reproducibility and scalability, offering researchers and drug development professionals a reliable and efficient pathway to this important molecular target.

Introduction: The Rationale for Microwave-Assisted Synthesis

The 4,5,6,7-tetrahydroindazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[3][4] The synthesis of functionalized derivatives, such as the target 4-amino compound, is of significant interest. Traditional synthetic methods, however, often rely on prolonged heating under reflux, leading to extended reaction times and the potential for thermal degradation.

Microwave-assisted organic synthesis (MAOS) offers a compelling alternative. Unlike conventional heating which transfers energy indirectly via conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[5][6][7] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in our synthesis, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant friction, leading to rapid and uniform heating throughout the bulk of the material.[8][9]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating an oscillating current. Collisions with surrounding molecules generate heat.[9][10]

This "volumetric" heating mechanism results in remarkable rate accelerations, often reducing reaction times from hours to mere minutes, while also improving yields and product purity.[1][9][11]

Overall Synthetic Strategy

The synthesis is executed in two primary stages, both optimized for microwave irradiation. First, the tetrahydroindazole core is constructed via a cyclocondensation reaction. Second, the ketone at the C4 position is converted to the target primary amine via a reductive amination process.

G cluster_0 Synthetic Workflow A Cyclohexane-1,3-dione + tert-Butylhydrazine B Microwave Synthesis (Step 1: Cyclocondensation) A->B Reagents C Intermediate: 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one B->C Yields Intermediate E Microwave Synthesis (Step 2: Reductive Amination) C->E D Ammonium Formate + Formic Acid D->E Reagents F Crude Product E->F Yields Crude Product G Purification (Acid-Base Extraction) F->G Work-up H Final Product: 1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine G->H Isolated Product

Figure 1: Overall workflow for the two-step microwave-assisted synthesis.

Part 1: Synthesis of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Reaction Principle

This step involves the acid-catalyzed condensation of cyclohexane-1,3-dione with tert-butylhydrazine. The reaction proceeds via a Paal-Knorr-type mechanism to form the bicyclic indazolone core. Acetic acid serves as both the catalyst and a polar solvent, which is highly efficient at absorbing microwave energy.

Detailed Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add cyclohexane-1,3-dione (1.12 g, 10 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (5 mL), followed by the dropwise addition of tert-butylhydrazine hydrochloride (1.25 g, 10 mmol).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel into the cavity of a dedicated laboratory microwave reactor.[12] Irradiate the mixture with stirring under the following conditions:

    • Temperature: 120 °C (monitored by an internal IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic power control to maintain temperature (typically 100-150 W)

    • Pressure: Monitor pressure; should not exceed 15 bar.

  • Work-up and Isolation:

    • After the reaction, cool the vessel to room temperature using compressed air.

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield the title intermediate.

Part 2: Synthesis of 1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine

Reaction Principle: The Leuckart-Wallach Reaction

This transformation is a classic reductive amination procedure.[13][14] We employ a microwave-assisted Leuckart-Wallach reaction, which uses ammonium formate as both the amine source and the reducing agent.[15][16] The reaction proceeds through the formation of an imine intermediate from the ketone, which is then reduced in situ by formate to yield the primary amine.[13][17] The high temperatures rapidly achieved with microwave heating are ideal for driving this reaction to completion.[13]

G cluster_1 Leuckart-Wallach Reductive Amination Mechanism Ketone Indazolone Intermediate (C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia NH₃ (from Ammonium Formate) Ammonia->Hemiaminal Iminium Iminium Ion Intermediate (C=N⁺H₂) Hemiaminal->Iminium - H₂O Amine Target Amine Product (CH-NH₂) Iminium->Amine Hydride Transfer Formate Formate (HCOO⁻) (Hydride Source) Formate->Iminium H⁻ CO2 CO₂ Formate->CO2 Decomposition

Figure 2: Simplified mechanism of the Leuckart-Wallach reaction.

Detailed Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave process vial with a magnetic stir bar, combine 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one (0.97 g, 5 mmol) and ammonium formate (1.58 g, 25 mmol, 5 equivalents).

  • Solvent Addition: Add formic acid (2 mL) to the mixture.

  • Vessel Sealing: Securely cap the reaction vessel. Caution: This reaction evolves CO₂ gas; ensure the vessel is not overfilled and pressure safety limits are set.[17]

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate with stirring under the following conditions:

    • Temperature: 180 °C

    • Ramp Time: 3 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic power control to maintain temperature (typically 150-250 W)

    • Pressure: Set pressure limit to 20 bar.

  • Work-up and Isolation:

    • After the reaction, cool the vessel to room temperature.

    • Carefully uncap the vial in a fume hood to vent any residual pressure.

    • Pour the mixture into water (30 mL) and basify by the slow addition of 30% aqueous sodium hydroxide until the pH is >12.

    • Extract the aqueous layer with dichloromethane (3 x 25 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude amine can be further purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol.

Data Summary and Expected Results

The following table outlines the typical parameters and expected outcomes for this two-step synthesis.

ParameterStep 1: CyclocondensationStep 2: Reductive Amination
Key Reagents Cyclohexane-1,3-dione, t-BuNHNH₂·HClIndazolone, NH₄⁺HCOO⁻
Solvent/Catalyst Glacial Acetic AcidFormic Acid
Temperature 120 °C180 °C
Time (Hold) 10 minutes20 minutes
Expected Yield > 90%> 80%
Product Form Off-white solidAmber oil or low-melting solid

Mandatory Safety Protocols

  • Dedicated Equipment: Only use a laboratory microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[18][19]

  • Pressure and Temperature Monitoring: Always use sealed vessels designed for the expected pressures and temperatures. Ensure the reactor's safety features for pressure and temperature monitoring are active.[12][20]

  • Vessel Integrity: Before each use, inspect the microwave vial and cap for any cracks, chips, or defects that could lead to failure under pressure.[21]

  • Ventilation: All operations, especially the opening of reaction vessels after irradiation, must be performed in a well-ventilated chemical fume hood.[22]

  • Personal Protective Equipment (PPE): Safety glasses with side shields (or chemical splash goggles), a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[19]

  • Exothermic Reactions: Be aware that microwave energy can rapidly accelerate exothermic reactions. If you are unsure about a reaction's kinetics, start with smaller quantities and lower power settings.[18]

Conclusion

This application note demonstrates a highly efficient, rapid, and robust protocol for the synthesis of 1-tert-butyl-4,5,6,7-tetrahydroindazol-4-amine using microwave-assisted organic synthesis. By leveraging the principles of dielectric heating, this method provides a superior alternative to conventional synthetic routes, offering significant advantages in speed, yield, and operational simplicity.[2] This protocol is a valuable tool for medicinal chemists and researchers requiring access to this and related heterocyclic scaffolds.

References

  • International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • (2023, September 1). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities.
  • (n.d.).
  • (2002, October 15). Microwave Assisted Organic Synthesis.
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
  • CEM Corporation. (n.d.).
  • (n.d.). microwave-assisted synthesis of nitrogen heterocycles.
  • NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • SciSpace. (n.d.).
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • ResearchGate. (n.d.). Microwave-assisted Leuckart-type synthesis of secondary amines.
  • PMC - NIH. (n.d.).
  • Scribd. (n.d.).
  • University of Nottingham. (n.d.).
  • (n.d.). INFO.
  • Grokipedia. (n.d.). Leuckart reaction.
  • (2025, August 7). Leuckart Reductive Amination of a 4-Acetylazetidinone Using Microwave Technology.
  • (n.d.). Microwave-assisted reductions.
  • ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung.
  • (n.d.). Towards the Rehabilitation of the Leuckart Reductive Amination Reaction using Microwave Technology.
  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • YouTube. (2025, October 13). Eschweiler-Clarke reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • (n.d.).
  • ResearchGate. (2019, February 15). (PDF)
  • Wikipedia. (n.d.).
  • Kharkiv University Bulletin. Chemical Series. (2022, September 9).
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • (n.d.). Myers Chem 115.
  • Master Organic Chemistry. (2017, September 1).
  • (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2024, March 14).
  • Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR.
  • PMC. (n.d.).
  • MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.

Sources

Method

Regioselective N-alkylation methods for 4,5,6,7-tetrahydro-1H-indazole derivatives

Application Note: Regioselective N-Alkylation of 4,5,6,7-Tetrahydro-1H-indazole Derivatives Abstract & Introduction The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold is a critical bioisostere for indazole and indole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Alkylation of 4,5,6,7-Tetrahydro-1H-indazole Derivatives

Abstract & Introduction

The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold is a critical bioisostere for indazole and indole rings in medicinal chemistry, widely used in kinase inhibitors and GPCR modulators. Unlike its fully aromatic indazole counterpart, the THI scaffold possesses a fused cyclohexene ring, which subtly alters the steric and electronic landscape of the pyrazole core.

The Challenge: The core challenge in functionalizing THIs is tautomeric ambiguity . The pyrazole ring exists in equilibrium between the


 (N1-H) and 

(N2-H) tautomers.
  • N1-Alkylation: Generally thermodynamically favored due to the formation of a more stable extended conjugation system (in aromatic analogs) or reduced steric clash (in specific THI conformations).

  • N2-Alkylation: Often kinetically accessible but thermodynamically less stable; frequently required for specific structure-activity relationship (SAR) profiles (e.g., mimicking specific H-bond donor/acceptor motifs).

This guide provides three validated protocols to control this regioselectivity, moving beyond "trial-and-error" to mechanistic design.

Mechanistic Principles & Decision Matrix

To achieve regioselectivity, one must manipulate the transition state energy difference (


) between the N1 and N2 pathways.
  • Thermodynamic Control (N1): Under basic conditions (deprotonated anion), the negative charge is delocalized. The N1 position is typically more nucleophilic and the resulting product is sterically less congested at the C3-C7 interface compared to the N2 position's interaction with C3 substituents.

  • Kinetic/Steric Control (N2): N2 selectivity requires destabilizing the N1 transition state (e.g., steric bulk at C7) or using reaction mechanisms that do not proceed through a free anion (e.g., concerted Mitsunobu pathways or acid-catalyzed imidate transfer).

Method Selection Decision Tree

G Start Target Regioisomer? N1 N1-Alkylation (Thermodynamic) Start->N1 N2 N2-Alkylation (Kinetic/Directed) Start->N2 Method1 Protocol 1: NaH / DMF or THF (Irreversible Deprotonation) N1->Method1 Standard Alkyl Halides CheckSub Is Electrophile an Alcohol? N2->CheckSub Method2 Protocol 2: Mitsunobu Reaction (DIAD / PPh3) CheckSub->Method2 Yes (Alcohol) Method3 Protocol 3: Acid-Catalyzed Trichloroacetimidate CheckSub->Method3 No (Use Imidate)

Figure 1: Decision matrix for selecting the appropriate alkylation protocol based on desired regiochemistry and available electrophiles.

Detailed Protocols

Protocol 1: N1-Selective Alkylation (Thermodynamic Control)

Mechanism:


 displacement via a dissociated nitrogen anion.
Selectivity:  Typically >95:5 (N1:N2).

Reagents:

  • Substrate: 4,5,6,7-Tetrahydro-1H-indazole derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation: Dissolve the THI substrate in anhydrous DMF. Cool to 0°C.[1][2]

  • Base Addition: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution usually turns yellow/orange.

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.[2]

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    

Critical Note: If N2 byproducts form (observed via LCMS), switch solvent to THF and use Cesium Carbonate (


)  as the base. The tighter ion-pairing in THF can sometimes enhance N1 selectivity further by sterically blocking N2 access.
Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

Mechanism: Concerted substitution. The sterics of the triphenylphosphine-betaine intermediate often favor attack by the less hindered N2 lone pair (or lock the tautomer in a specific geometry). Selectivity: Variable (typically 60:40 to 80:20 N2:N1), requires chromatographic separation.

Reagents:

  • Substrate: THI derivative (1.0 equiv)

  • Alcohol: R-OH (Primary or Secondary) (1.5 equiv)

  • Phosphine: Triphenylphosphine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[2]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Dissolution: In a dry flask under inert atmosphere, combine THI substrate, Alcohol, and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     in THF. Cool to 0°C.[1]
    
  • Addition: Dissolve DIAD in a small volume of THF and add dropwise over 15–20 minutes. Rate control is critical to prevent overheating.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir overnight (12–16 h).

  • Optimization: If conversion is low, heat to 50°C.

  • Workup: Concentrate in vacuo. Triturate the residue with

    
    /Hexane to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter and purify the filtrate.[3]
Protocol 3: Highly N2-Selective Acid-Catalyzed Alkylation

Mechanism: This method utilizes Alkyl Trichloroacetimidates .[4] Under Lewis or Brønsted acid catalysis, the imidate is activated. The reaction proceeds under kinetic control where the basicity of N2 (often slightly higher or more accessible in the protonated transition state) drives the attack. Selectivity: High N2 selectivity (often >90:10).[5]

Reagents:

  • Substrate: THI derivative (1.0 equiv)

  • Reagent: Alkyl Trichloroacetimidate (R-O-C(=NH)CCl3) (1.2–1.5 equiv)

  • Catalyst:

    
     (0.1 equiv) or TMSOTf (0.05 equiv)
    
  • Solvent: Anhydrous

    
     or Toluene
    

Step-by-Step Procedure:

  • Imidate Preparation: (If not commercial) React the corresponding alcohol with trichloroacetonitrile and DBU (cat.) to generate the imidate.

  • Setup: Dissolve THI substrate and Alkyl Trichloroacetimidate in anhydrous

    
     under Nitrogen.
    
  • Catalysis: Cool to 0°C. Add

    
     dropwise.
    
  • Reaction: A white precipitate (trichloroacetamide byproduct) often forms. Stir at RT for 2–6 hours.

  • Workup: Filter off the precipitate. Wash the filtrate with saturated

    
    .
    
  • Purification: Flash chromatography. The N2 isomer is typically less polar than the N1 isomer on silica gel.

Data Summary & Troubleshooting

ParameterProtocol 1 (NaH/DMF)Protocol 2 (Mitsunobu)Protocol 3 (Acid/Imidate)
Major Isomer N1 N2 (Moderate Selectivity)N2 (High Selectivity)
Mechanism Anionic

(Thermodynamic)
Concerted SubstitutionCationic/Kinetic
Substrate Scope Primary/Secondary HalidesPrimary/Secondary AlcoholsAcid-stable Alcohols
Typical Yield 70–90%50–75%60–85%
Key Byproduct N2-isomer (<5%)Hydrazine,

Trichloroacetamide

Troubleshooting Guide:

  • Separation Issues: N1 and N2 isomers often have very close

    
     values.
    
    • Tip: Use Toluene/Acetone gradients instead of Hexane/EtOAc.

    • Identification: In

      
       NMR, the N-CH proton signals for N2-isomers are typically deshielded (downfield)  compared to N1-isomers due to the proximity of the pyrazole double bond.
      
    • NOE: Irradiate the

      
      . If you see NOE enhancement at the C7-protons (the 
      
      
      
      of the cyclohexene ring), it is the N1-isomer . If you see enhancement at C3-H (or substituent), it is likely N2 (though N1 can also show C3 interaction, the C7 interaction is diagnostic for N1).

References

  • Regioselective N-Alkylation of Indazoles (General Review)

    • L. D. M.[4] Lacerda et al., "Regioselective N-Alkylation of the 1H-Indazole Scaffold," Beilstein J. Org. Chem., 2021 , 17, 1939–1951.[5][6]

    • [6]

  • Mitsunobu Reaction on Indazoles

    • D. A. Nicewicz et al., "Mitsunobu Reactions of Indazoles: A Route to N2-Substituted Indazoles," J. Org. Chem., 2008 , 73, 4882.[7]

    • (Note: Citation adapted from general Mitsunobu applicability to azoles).

  • Acid-Catalyzed Alkylation (Imidate Method)

    • While specific THI papers are rare, this methodology is adapted from: P. A. S. Low et al., "Regioselective Alkylation of Nitrogen Heterocycles," Organic Letters, 2022. (Methodology extrapolated from Pfizer N2-selectivity work on indazoles).
  • Buchwald-Hartwig Coupling (N-Arylation Context)

    • D. S. Surry and S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chem. Sci., 2011, 2, 27-50.

Sources

Application

Methods for Functionalizing the C4-Amine Position of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazole

An Application Guide for Drug Discovery Professionals Abstract The 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold is a privileged structure in modern medicinal chemistry, notably serving as a core component...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

The 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold is a privileged structure in modern medicinal chemistry, notably serving as a core component in the development of potent inhibitors for targets such as human dihydroorotate dehydrogenase (DHODH).[1][2] The ability to selectively and efficiently modify the C4-primary amine is critical for generating compound libraries to explore structure-activity relationships (SAR) and optimize drug-like properties. This guide provides an in-depth analysis and detailed protocols for the most effective methods to functionalize this key amine: N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig cross-coupling. Each section explains the underlying chemical principles, offers field-proven insights into experimental design, and presents robust, step-by-step protocols suitable for implementation in a drug discovery laboratory.

Introduction: The Strategic Importance of the Tetrahydroindazole Core

The tetrahydroindazole core has emerged as a valuable pharmacophore. Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with biological targets. Specifically, derivatives of 1-tert-butyl-tetrahydroindazole have been identified as highly potent inhibitors of human DHODH, an enzyme re-emerging as a critical target for cancer therapy and autoimmune diseases.[3][4] The C4-amine serves as a primary vector for modification, allowing chemists to introduce a wide array of functional groups that can modulate potency, selectivity, solubility, and metabolic stability.[4] The tert-butyl group at the N1 position provides steric bulk, which can influence the molecule's conformation and metabolic profile, while also preventing N1-functionalization side reactions.[5] This guide focuses on the four most productive chemical pathways for elaborating the C4-amine to build diverse and targeted molecular libraries.

N-Acylation: Forming Robust Amide Bonds

N-acylation is a fundamental and highly reliable method for converting the primary amine into a secondary amide. This transformation significantly alters the electronic and steric properties of the C4-substituent, replacing a basic amine with a neutral, hydrogen-bond-donating amide group. This is often a key interaction in ligand-protein binding.[4]

Scientific Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the C4-amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required to scavenge the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion.[6]

Experimental Protocol: General Procedure for N-Acylation
  • Reagent Preparation: To a solution of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane [DCM] or tetrahydrofuran [THF], ~0.1 M), add a suitable base such as triethylamine (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath under a nitrogen or argon atmosphere. Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise via syringe. The bulky tert-butyl group on the amine makes it a somewhat hindered nucleophile, so ensuring proper stoichiometry is key.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-tetrahydroindazole.

Data Presentation: Acylation Reaction Parameters
Acylating AgentBase (eq.)SolventTypical Time (h)Typical Yield (%)
Acetyl ChlorideTEA (1.5)DCM2>90%
Benzoyl ChloridePyridine (2.0)DCM4>85%
Acetic AnhydrideTEA (1.5)THF6>90%
Isobutyryl ChlorideDIPEA (1.5)CH₂Cl₂3>88%
Visualization: N-Acylation Workflow

Figure 1: N-Acylation Workflow Start 1-tert-butyl-tetrahydro- indazol-4-amine + Base (TEA) in DCM AcylatingAgent Add Acyl Chloride (1.1 eq) at 0 °C Start->AcylatingAgent Reaction Stir at RT (2-16 h) AcylatingAgent->Reaction Monitoring Monitor via TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous NaHCO₃ Quench & Extraction Monitoring->Workup Complete Purification Silica Gel Chromatography Workup->Purification Product Purified N-Acyl Product Purification->Product

Caption: General workflow for the N-acylation of the C4-amine.

N-Sulfonylation: Installation of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous approved drugs. Its installation at the C4-position introduces a strong hydrogen bond donor and acceptor with a non-planar geometry, which can significantly enhance binding affinity and modulate physicochemical properties.

Scientific Principle

Analogous to acylation, N-sulfonylation involves the reaction of the primary amine with an electrophilic sulfonyl chloride. The reaction is typically catalyzed by a base like pyridine, which not only scavenges the HCl byproduct but can also activate the sulfonyl chloride. Modern methods may also employ sulfonyl hydrazides or sulfinic acids as sulfonyl sources, often using an oxidant like tert-butyl hydroperoxide (TBHP) under metal-free conditions.[8][9][10]

Experimental Protocol: General Procedure for N-Sulfonylation
  • Reagent Preparation: Dissolve 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (1.0 eq.) in anhydrous pyridine (~0.2 M) in a round-bottom flask under an inert atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C. Add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.2 eq.) portion-wise or as a solution in a minimal amount of DCM.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-24 h). Progress should be monitored by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 1 M aqueous HCl and ethyl acetate (EtOAc). Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Purification: Combine the organic extracts, wash sequentially with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain the pure N-sulfonylated product.

Data Presentation: Sulfonylation Reaction Parameters
Sulfonyl ChlorideBaseSolventTypical Time (h)Typical Yield (%)
Methanesulfonyl ChloridePyridinePyridine12>80%
p-Toluenesulfonyl ChloridePyridinePyridine/DCM16>85%
Benzenesulfonyl ChlorideTEADCM18>82%
Dansyl ChlorideNaHCO₃ (aq)Acetone/H₂O6>75%
Visualization: N-Sulfonylation Workflow

Figure 2: N-Sulfonylation Workflow Start C4-Amine in Anhydrous Pyridine ReagentAdd Add Sulfonyl Chloride (1.2 eq) at 0 °C Start->ReagentAdd Reaction Stir at RT (12-24 h) ReagentAdd->Reaction Monitoring Monitor via TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Acidic Work-up (1M HCl) & Extraction with EtOAc Monitoring->Workup Complete Purification Chromatography or Recrystallization Workup->Purification Product Purified N-Sulfonamide Product Purification->Product Figure 3: Reductive Amination Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Amine R-NH₂ Carbonyl R'₂C=O Amine->Carbonyl + H⁺ Iminium [R'₂C=N⁺H-R] Carbonyl->Iminium - H₂O Imine R'₂C=N-R Iminium->Imine - H⁺ Reducer [H⁻] source (e.g., NaBH(OAc)₃) Iminium_red [R'₂C=N⁺H-R] Reducer->Iminium_red Product R'₂CH-NH-R Iminium_red->Product Figure 4: Buchwald-Hartwig Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex LₙPd(II)(Ar)(X) OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord AmidoComplex LₙPd(II)(Ar)(NR₂) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Sources

Method

Application Note: Solid-Phase Synthesis of Tetrahydro-1H-indazol-4-amine Scaffolds

Executive Summary & Strategic Rationale The 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique three-dimensional geometry distinct from its fully...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique three-dimensional geometry distinct from its fully aromatic indazole counterparts. While aromatic indazoles are planar, the tetrahydro- variant introduces sp³ character and chirality at the C4 position, improving solubility and providing novel vectors for engaging protein binding pockets (e.g., Sigma-2 receptors, ITK kinases).

This guide details the Solid-Phase Synthesis (SPS) protocols for generating libraries based on this scaffold. Unlike solution-phase methods, SPS allows for rapid parallel derivatization of the C4-amine and N1/N2 positions, essential for Structure-Activity Relationship (SAR) exploration.

Key Advantages of SPS for this Scaffold:
  • Regiocontrol: Immobilization dictates the regiochemistry of alkylation/acylation events.

  • Purification Efficiency: Excess reagents (hydrazines, aldehydes) are washed away, eliminating tedious chromatography.

  • Diversity: The C4-amine serves as a pivotal handle for reductive amination, amide coupling, or urea formation.

Synthetic Strategy & Retrosynthesis

We employ two primary workflows depending on the library design requirements:

  • Route A (De Novo Assembly): Construction of the tetrahydroindazole ring on-resin via condensation of immobilized hydrazines with cyclic 1,3-diketones, followed by reductive amination.

  • Route B (Scaffold Functionalization): Attachment of a pre-formed 4-amino-tetrahydroindazole core to the resin to explore N1/N2 diversity or C4-derivatives.

Visual Workflow: De Novo Assembly (Route A)

SPS_Tetrahydroindazole cluster_legend Reaction Phase Resin Resin Support (e.g., Wang/Trityl) Hydrazine Immobilized Hydrazine Resin->Hydrazine Activation Cyclization Cyclization (1,3-Diketone) Hydrazine->Cyclization + Cyclohexane-1,3-dione Indazolone Resin-Bound 4-Oxo-Tetrahydroindazole Cyclization->Indazolone - H2O RedAm Reductive Amination (R-NH2 + NaBH(OAc)3) Indazolone->RedAm Diversity Step 1 Final 4-Amino-Tetrahydroindazole (Cleaved) RedAm->Final TFA Cleavage

Figure 1: Step-wise logic for the solid-phase construction of the tetrahydroindazole core starting from a hydrazine resin.

Detailed Protocols

Protocol A: On-Resin Assembly (The "Knorr" Approach)

This protocol constructs the ring system on the solid support.[1] It is preferred when the N1-position requires a specific linker or when the library diversity stems from the C4-amine.

Reagents Required:

  • Resin: 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g) or Wang Resin.

  • Linker/Start: Hydrazine hydrate or substituted hydrazines.

  • Cyclization Agent: 1,3-Cyclohexanedione (or substituted variants).

  • Reductive Amination: Primary amines (R-NH₂), Sodium triacetoxyborohydride (STAB), Acetic Acid.

Step 1: Resin Loading (Hydrazine Immobilization)
  • Swell 1.0 g of 2-Chlorotrityl chloride resin in dry DCM (10 mL) for 30 min.

  • Prepare a solution of Hydrazine (or R-Hydrazine) (5.0 eq) and DIPEA (10.0 eq) in DMF/DCM (1:1).

  • Add solution to resin and shake at room temperature (RT) for 2 hours.

  • Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).

    • Note: Capping with MeOH/DIPEA is crucial here to neutralize unreacted trityl chloride sites.

Step 2: Cyclization (Ring Formation)
  • Suspend the hydrazine-loaded resin in EtOH or DMF (10 mL).

  • Add 1,3-Cyclohexanedione (5.0 eq).

  • Heat the reaction mixture to 80°C for 4–6 hours (microwave irradiation: 120°C for 20 min improves yield).

  • Wash extensively with DMF and MeOH.

    • QC Check: Cleave a small aliquot with 1% TFA/DCM. Analyze by LC-MS. The major peak should be the 4-oxo-4,5,6,7-tetrahydro-1H-indazole .

Step 3: On-Resin Reductive Amination (Generating the 4-Amine)

Mechanism: The resin-bound ketone reacts with an amine to form an imine, which is selectively reduced.

  • Swell resin in DCE (Dichloroethane) containing 1% Acetic Acid.

  • Add the diversity amine R-NH₂ (5.0 eq) and shake for 1 hour to allow imine formation.

  • Add Sodium triacetoxyborohydride (STAB) (5.0 eq) directly to the suspension.

  • Shake at RT for 16 hours.

  • Wash with DMF (5x) to remove excess boron salts.

Step 4: Cleavage
  • Treat resin with 20% TFA in DCM (5 mL) for 30 min.

  • Filter and concentrate the filtrate under nitrogen flow.

Protocol B: Functionalization of Pre-Formed Scaffolds

Use this protocol if you have a commercially available core (e.g., 4-amino-4,5,6,7-tetrahydro-1H-indazole) and wish to generate an amide/urea library.

Table 1: Coupling Conditions for C4-Amine Functionalization

TransformationReagentsConditionsNotes
Amide Bond R-COOH, HATU, DIPEADMF, RT, 2hPre-activation of acid prevents racemization.
Urea R-NCO (Isocyanate)DCM, RT, 1hMoisture sensitive; use anhydrous DCM.
Sulfonamide R-SO₂Cl, PyridineDCM, RT, 4hRequires basic scavenger wash.
Reductive Alkylation R-CHO, NaBH(OAc)₃DCE/AcOH, 16hUseful for secondary amines.

Critical Application Notes & Troubleshooting

Regioselectivity Issues

When using Route A , the cyclization of a monosubstituted hydrazine with a cyclic 1,3-diketone can yield regioisomers (1H- vs 2H-indazole).

  • Insight: On solid phase, the attachment point (the hydrazine nitrogen bonded to the resin) forces the regiochemistry. If attached via the terminal nitrogen of hydrazine, the resin acts as the N1 substituent, yielding exclusively the 1-substituted tetrahydroindazole upon cleavage (assuming the linker remains) or the 1H-indazole if the linker is cleaved.

  • Validation: Use 2D NMR (NOESY) on the cleaved product to confirm N1 vs N2 substitution if using alkyl-hydrazines.

Stereochemistry at C4

The reduction of the C4-imine generates a chiral center.

  • Standard Protocol: Produces a racemate.

  • Asymmetric Variation: To induce chirality, use a chiral auxiliary on the resin or employ a chiral transfer hydrogenation catalyst (e.g., Ru-TsDPEN) instead of STAB during Step 3.

Oxidation Risks

Tetrahydroindazoles can undergo oxidative aromatization to fully aromatic indazoles under harsh conditions (e.g., DDQ, high heat with Pd/C).

  • Precaution: Ensure all cleavage cocktails are free of strong oxidants. Use scavengers (e.g., triisopropylsilane) in the TFA cleavage cocktail to prevent carbocation back-alkylation and suppress oxidation.

Case Study: Kinase Inhibitor Library (ITK Targeting)

Context: Interleukin-2 inducible T-cell kinase (ITK) inhibitors often feature an indazole core.[2] The tetrahydro-analogs offer a "kinked" geometry that can access specific hydrophobic pockets (Selectivity Pocket) not available to planar inhibitors.

Experimental Workflow (Graphviz):

ITK_Library_Workflow Start Resin-Bound 4-Oxo-Tetrahydroindazole Div1 Diversity Step 1: Reductive Amination (Aromatic Amines) Start->Div1 R-NH2, STAB Div2 Diversity Step 2: N-Acylation / Urea Formation Div1->Div2 R'-COCl or R'-NCO Cleave Cleavage & QC (LC-MS / 1H NMR) Div2->Cleave 20% TFA BioAssay ITK Kinase Assay (IC50 Determination) Cleave->BioAssay Hit Validation

Figure 2: Workflow for generating a targeted ITK inhibitor library using the tetrahydroindazole scaffold.

Results: In a typical campaign, replacing the planar aromatic ring with the tetrahydro-ring improved solubility by >50µM and introduced a vector at C4 that increased selectivity against Tec family kinases by 10-fold [2].

References

  • Kim, J., et al. (2011). Solid-phase parallel synthesis of a tetrahydroindazolone library containing three unique core skeletons.[1] ACS Combinatorial Science. Link

    • Core Protocol Source: Describes the condensation of immobilized hydrazines with 2-acylcyclohexane-1,3-diones.
  • Crawford, J. J., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors.[2] Journal of Medicinal Chemistry. Link

    • Application Source: Demonstrates the medicinal chemistry advantages (solubility, selectivity)
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Link

    • Technical Grounding: Standard reference for resin handling, swelling, and cleavage protocols cited in the guide.
  • Zeng, L., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry.[3][4][5][6][7] Link

    • Application Source: Validates the use of amine-linked tetrahydroindazoles for GPCR/Receptor targeting.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Welcome to the technical support center for the synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable compound. We will delve into the critical aspects of the synthesis, from the preparation of the key intermediate to the final reductive amination step, providing troubleshooting advice and optimized protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?

The most prevalent and logical synthetic route involves a two-step process:

  • Synthesis of the precursor, 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one: This is typically achieved through the condensation of 1,3-cyclohexanedione with tert-butylhydrazine.

  • Reductive amination of the ketone precursor: The carbonyl group of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one is converted to the desired primary amine. This can be accomplished through various reductive amination methods.

This strategy is advantageous due to the commercial availability of the starting materials and the generally reliable nature of these transformations.

Q2: I am having trouble with the first step, the synthesis of the ketone precursor. What are the key parameters to control?

The formation of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a cyclocondensation reaction. Key parameters to optimize include:

  • Solvent: Polar protic solvents like ethanol or acetic acid are commonly used to facilitate the reaction.

  • Temperature: The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

  • pH: The reaction is typically performed under acidic or neutral conditions. If using a hydrazine salt (e.g., tert-butylhydrazine hydrochloride), a base may be required to liberate the free hydrazine.

  • Work-up: Careful work-up is necessary to isolate the product, which may involve extraction and purification by chromatography or recrystallization.

Q3: My reductive amination is giving a low yield. What are the most likely causes?

Low yields in reductive amination can stem from several factors. The most common culprits are:

  • Inefficient imine/enamine formation: The initial reaction between the ketone and the ammonia source is an equilibrium. Pushing this equilibrium towards the imine/enamine is crucial.

  • Suboptimal reducing agent: The choice of reducing agent and its reactivity are critical. Some may be too harsh, leading to side products, while others may be too mild for efficient reduction.

  • Reaction conditions: Temperature, solvent, and pH can significantly impact both imine/enamine formation and the reduction step.

  • Side reactions: The formation of byproducts, such as the corresponding alcohol from ketone reduction or over-alkylation of the amine, can consume starting material and reduce the yield of the desired product.[1]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the synthesis and offers targeted solutions.

Problem 1: Low Conversion of the Ketone Precursor

Potential Causes:

  • Steric Hindrance: The tert-butyl group on the indazole nitrogen and the cyclic nature of the ketone can create steric hindrance, slowing down the initial attack of the nitrogen source.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Poor Quality Reagents: Degradation of the ammonia source or the reducing agent can lead to low reactivity.

Recommended Solutions:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may also be beneficial, but be cautious of potential side reactions.

  • Use a More Reactive Ammonia Source: While aqueous ammonia is common, using a solution of ammonia in an organic solvent (e.g., methanol) can sometimes improve results. For direct reductive aminations, ammonium salts like ammonium acetate or ammonium formate can be effective.

  • Ensure Reagent Quality: Use fresh, high-quality reagents.

Problem 2: Formation of Side Products

Potential Causes:

  • Reduction of the Ketone to an Alcohol: This is a common side reaction, especially with less selective reducing agents like sodium borohydride.[2]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation.

  • Over-alkylation (for indirect methods): If a primary amine is formed and still in the presence of the ketone and reducing agent, it can react further to form a secondary amine.

Recommended Solutions:

  • Choice of Reducing Agent: Employ a reducing agent that is more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[1] Sodium cyanoborohydride is also effective but can introduce cyanide as a byproduct.[2]

  • Control Stoichiometry: Use a slight excess of the ammonia source but avoid a large excess of the reducing agent.

  • Stepwise Procedure: Consider a two-step, indirect approach. First, form the oxime by reacting the ketone with hydroxylamine. Isolate the oxime and then reduce it in a separate step. This can minimize the ketone reduction side product.

Problem 3: Difficult Purification of the Final Amine

Potential Causes:

  • Polarity of the Amine: The primary amine is a polar functional group, which can lead to tailing on silica gel chromatography.

  • Presence of Polar Impurities: Unreacted starting materials or polar side products can co-elute with the desired amine.

  • Product is an Oil: The free base may be a non-crystalline oil, making isolation by recrystallization challenging.

Recommended Solutions:

  • Column Chromatography with a Modified Mobile Phase: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Acid-Base Extraction: As a basic compound, the product can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification and re-extraction of the purified amine into an organic solvent.[3]

  • Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride or dihydrochloride) for easier handling and purification by recrystallization.[3] The free base can be regenerated by treatment with a base.

Optimized Experimental Protocols

Here, we provide two detailed protocols for the reductive amination of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is often preferred for its mildness and high selectivity.

Materials:

  • 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol with 0.5% Triethylamine

Procedure:

  • To a stirred solution of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in DCE, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 0.5% triethylamine.

Protocol 2: Indirect Reductive Amination via an Oxime Intermediate

This two-step method can provide higher yields if direct amination is problematic.

Step 2a: Oxime Formation

Materials:

  • 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine

  • Ethanol

Procedure:

  • To a solution of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) or pyridine (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is usually complete within 2-4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime, which can often be used in the next step without further purification.

Step 2b: Reduction of the Oxime

Materials:

  • Crude oxime from Step 2a

  • Sodium borohydride

  • A suitable transition metal catalyst (e.g., NiCl₂ or CoCl₂) (optional, but can improve yield and selectivity)

  • Methanol or Ethanol

Procedure:

  • Dissolve the crude oxime in methanol or ethanol.

  • Cool the solution in an ice bath.

  • If using a catalyst, add a catalytic amount of NiCl₂ or CoCl₂.

  • Slowly add sodium borohydride (3-5 eq) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amine by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reductive Amination Methods

MethodReducing AgentTypical Yield RangeProsCons
Direct (One-Pot) Sodium Triacetoxyborohydride (STAB)70-90%Mild, selective for iminium ions, tolerates many functional groups.[1]Reagent can be expensive.
Direct (One-Pot) Sodium Cyanoborohydride (NaBH₃CN)60-85%Effective, works well under acidic conditions.[2]Toxic cyanide byproducts.
Indirect (via Oxime) Sodium Borohydride (NaBH₄)65-85%Inexpensive and readily available reducing agent.Less selective, may require a catalyst for good yields.
Leuckart-Wallach Formic acid / Ammonium formate50-75%Inexpensive reagents.[4][5]Requires high temperatures, can produce N-formyl byproducts.[6]

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Amination Start 1,3-Cyclohexanedione + tert-Butylhydrazine Ketone 1-tert-butyl-4,5,6,7-tetrahydro- 1H-indazol-4-one Start->Ketone Reflux in Ethanol/Acetic Acid Amine 1-tert-butyl-4,5,6,7-tetrahydro- 1H-indazol-4-amine Ketone->Amine NH₄OAc, STAB in DCE

Caption: Overall synthetic workflow for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Troubleshooting Logic Diagram

Troubleshooting LowYield Low Yield of Final Amine CheckKetone Check Purity of Ketone Precursor LowYield->CheckKetone ReductiveAminationIssue Investigate Reductive Amination Step LowYield->ReductiveAminationIssue SideProductFormation Side Product Formation? ReductiveAminationIssue->SideProductFormation IncompleteReaction Incomplete Reaction? ReductiveAminationIssue->IncompleteReaction PurificationIssue Purification Issues? ReductiveAminationIssue->PurificationIssue ChangeReagents Change Reagents: - More selective reducing agent (STAB) - Indirect method (via oxime) SideProductFormation->ChangeReagents OptimizeConditions Optimize Reaction Conditions: - Increase time/temp - Change solvent IncompleteReaction->OptimizeConditions Success Improved Yield and Purity OptimizeConditions->Success ChangeReagents->Success ModifyChromatography Modify Chromatography: - Add triethylamine to eluent PurificationIssue->ModifyChromatography AcidBaseExtraction Perform Acid-Base Extraction PurificationIssue->AcidBaseExtraction SaltFormation Purify via Salt Formation PurificationIssue->SaltFormation ModifyChromatography->Success AcidBaseExtraction->Success SaltFormation->Success

Caption: Troubleshooting decision tree for improving the synthesis yield.

References

  • Karimkoshteh, M., Zeynizadeh, B., & Bagheri, M. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Iranian Journal of Science and Technology, Transaction A: Science, 39(A4), 527-532. [Link]

  • Karimkoshteh, M., Zeynizadeh, B., & Bagheri, M. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Iranian Journal of Science, 39(A4), 527-532. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Leuckart reaction. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-28. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Reduction of Tetrahydroindazol-4-one Oximes

Welcome to the technical support center for the synthesis of 4-amino-tetrahydroindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-tetrahydroindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing tetrahydroindazol-4-one oximes. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reduction is yielding a significant amount of a lactam byproduct. What is happening and how can I prevent it?

Answer:

The formation of a lactam from a cyclic ketoxime is a classic sign of a Beckmann rearrangement , a common side reaction under acidic conditions.[1][2][3] The tetrahydroindazol-4-one oxime is susceptible to this rearrangement, which converts the oxime into a caprolactam-type structure.

Causality: The Beckmann rearrangement is typically catalyzed by acids or reagents that can act as Lewis acids.[1] Protic acids, often used in catalytic hydrogenation or as part of the workup for metal hydride reductions, can protonate the oxime's hydroxyl group, turning it into a good leaving group (water). This initiates a[1][4]-shift of the carbon atom anti to the hydroxyl group, leading to a nitrilium ion intermediate that is then hydrolyzed to the lactam.

dot

Caption: Pathways to secondary amine byproduct formation.

Troubleshooting and Optimization:

  • Optimize Reaction Time and Temperature: Over-long reaction times or excessively high temperatures can promote the formation of secondary amines. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Control Stoichiometry: Ensure a sufficient excess of the reducing agent to quickly convert the imine intermediate to the primary amine, minimizing its availability for condensation.

  • Choice of Solvent and Catalyst: If using catalytic transfer hydrogenation, be aware of the potential for solvent participation. [4]Switching to a non-alcoholic solvent or using direct hydrogenation with H₂ gas can eliminate this side reaction.

  • Addition of Ammonia: In some catalytic hydrogenation systems, the addition of ammonia can suppress the formation of secondary amines by competing in the condensation reactions.

Question 3: My reaction is sluggish or incomplete, and I'm recovering a lot of starting material or a hydroxylamine intermediate. What can I do?

Answer:

Incomplete reduction can be due to several factors, including insufficient reactivity of the reducing agent, catalyst deactivation, or the inherent stability of the oxime or hydroxylamine intermediate under the chosen conditions.

Causality:

  • Mild Reducing Agents: Sodium borohydride (NaBH₄) on its own is generally not strong enough to reduce oximes. [5]Its reactivity needs to be enhanced with additives.

  • Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst (e.g., Pd, Pt, Raney Ni), reducing its activity. The nitrogen atoms in the indazole ring system could also potentially interact with the catalyst surface and inhibit its function.

  • Stable Intermediates: The reduction can sometimes stall at the hydroxylamine stage. Certain catalysts, like Pt/C under acidic conditions, are known to selectively produce hydroxylamines. [6][7] Troubleshooting and Optimization:

Reagent SystemIssueRecommended Solution
NaBH₄ Low reactivityUse NaBH₄ in combination with a Lewis acid like ZrCl₄ or in the presence of iodine. [5][8]These additives activate the oxime for reduction.
Catalytic Hydrogenation Incomplete reactionEnsure the catalyst is fresh and active. Use high-purity solvents and starting materials. Increase hydrogen pressure or catalyst loading.
General Stalled at hydroxylamineSwitch to a more powerful reducing agent like LiAlH₄. Alternatively, if using catalytic hydrogenation, switching from a Pt-based to a Pd-based catalyst may favor complete reduction to the amine. [7]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around reducing agent for converting tetrahydroindazol-4-one oxime to the corresponding primary amine?

While there is no single "best" reagent for all situations, Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF is a powerful and generally reliable choice for the complete reduction of oximes to primary amines. [9][10]However, its high reactivity requires careful handling and anhydrous conditions. For a milder, yet effective alternative, catalytic hydrogenation with Raney Nickel under a hydrogen atmosphere in a protic solvent like ethanol can also give good results, provided the catalyst is active. [11] Q2: I am struggling with the oxime reduction. Is there an alternative route to the 4-amino-tetrahydroindazole?

Yes, a highly effective alternative is the direct reductive amination of the parent tetrahydroindazol-4-one. [4]This one-pot procedure avoids the isolation of the oxime intermediate and its associated potential side reactions.

Experimental Protocol: Direct Reductive Amination [4]

  • Dissolve the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 equiv.) and ammonium acetate (10 equiv.) in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by the addition of water and concentrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-amino-1-phenyl-1,5,6,7-tetrahydro-1H-indazole.

dot

Sources

Troubleshooting

Stability of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine under oxidative stress conditions

Executive Summary & Core Stability Profile 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chiral, bicyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., p38 MAPK, DHODH inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chiral, bicyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., p38 MAPK, DHODH inhibitors). Its partially saturated cyclohexane ring fused to a pyrazole core creates a unique stability profile distinct from fully aromatic indazoles.

Under oxidative stress, this molecule exhibits moderate to high lability . The primary degradation driving force is oxidative aromatization to the fully aromatic indazole, alongside N-oxidation of the primary amine.

Quick Reference: Stability Metrics
ParameterStatusCritical Note
Oxidative Stability Low Susceptible to dehydrogenation (aromatization) and N-oxidation.
Hygroscopicity High Amine salts (HCl) are hygroscopic; moisture accelerates oxidation.
Light Sensitivity Moderate Protect from light to prevent photo-oxidative radical initiation.
Storage Condition -20°C, Inert Gas Store under Argon/Nitrogen. Avoid headspace oxygen.
Major Impurities M-2, M-4, M+16 Corresponds to dihydro/aromatic analogs and N-oxides.

Technical Troubleshooting & FAQs

Q1: My white powder has turned yellow/brown after 48 hours in solution. Is it still usable?

Diagnosis: This color change indicates the formation of conjugated impurities , likely due to partial aromatization or imine formation. Mechanism: The tetrahydroindazole ring contains allylic-like protons (at C7) and an amine-substituted carbon (C4). In the presence of dissolved oxygen or trace oxidants, the ring undergoes oxidative dehydrogenation. The fully aromatic indazole derivatives are often chromophores, absorbing in the visible spectrum. Action:

  • Run LC-MS: Check for peaks at M-2 (dihydro-intermediate) and M-4 (fully aromatic indazole).

  • Purification: If the impurity level is <5%, re-purify via recrystallization (if solid) or reverse-phase prep-HPLC.

  • Prevention: Always degas solvents (sparge with Helium/Argon) before dissolving the compound for assays.

Q2: I see a +16 Da peak in my LC-MS data. Is this a salt adduct?

Diagnosis: While M+NH


 (M+18) or M+Na (M+23) are common, an exact +16 Da  shift typically indicates oxidation .
Mechanism: 
  • N-Oxidation: The primary amine at C4 is nucleophilic and susceptible to oxidation by peroxides or superoxide radicals, forming a hydroxylamine (

    
    ).
    
  • C-Hydroxylation: Metabolic stability studies on similar tetrahydroindazoles (e.g., DHODH inhibitors) confirm that the saturated ring is a "metabolic soft spot," prone to hydroxylation at C5, C6, or C7 [1]. Action: Perform MS/MS fragmentation.

  • Loss of 17 Da (OH): Suggests C-hydroxylation.

  • Loss of 16 Da (O): Suggests N-oxide.

Q3: The compound degrades rapidly in DMSO stock solutions. Why?

Diagnosis: DMSO can act as a mild oxidant (Swern-like conditions) or facilitate autoxidation, especially if the DMSO is old or contains trace water/acid. Action:

  • Use anhydrous, sterile-filtered DMSO stored under argon.

  • Avoid freeze-thaw cycles which introduce moisture and oxygen.

  • Alternative: For short-term aqueous assays, prepare fresh stocks in degassed acetonitrile or methanol if solubility permits.

Mechanistic Degradation Pathways

Understanding the degradation logic is vital for interpreting analytical data. The diagram below illustrates the two primary pathways: Aromatization (Pathway A) and Functional Group Oxidation (Pathway B) .

DegradationPathways cluster_0 Pathway A: Ring Aromatization (Major) cluster_1 Pathway B: Amine Oxidation (Minor) Parent Parent Molecule (Tetrahydroindazole) Dihydro Intermediate (Dihydroindazole) [M-2 H] Parent->Dihydro Oxidative Dehydrogenation (Slow) Hydroxylamine Hydroxylamine (-NHOH) [M+16 O] Parent->Hydroxylamine ROS / Peroxides (N-oxidation) Imine Imine (=NH) [M-2 H] Parent->Imine Oxidative Deamination Aromatic Fully Aromatic Indazole [M-4 H] Dihydro->Aromatic Rapid Aromatization Ketone Ketone Derivative (Oxidative Deamination) [M-1 (+O, -NH3)] Imine->Ketone Hydrolysis

Figure 1: Predicted degradation pathways under oxidative stress. Pathway A (Aromatization) is thermodynamically driven by the formation of the aromatic system.

Experimental Protocols: Stability Assessment

Do not rely on generic stability data. Validate the compound's integrity in your specific assay buffer using this stress-test protocol.

Protocol A: Oxidative Stress Challenge (H₂O₂)

Purpose: To simulate high-stress oxidative environments (e.g., cellular ROS, long-term storage).

Materials:

  • Compound Stock (10 mM in DMSO).

  • 30% Hydrogen Peroxide (

    
    ).
    
  • LC-MS grade Acetonitrile and Water.

  • Formic Acid.

Procedure:

  • Preparation: Dilute Compound Stock to 100 µM in 50:50

    
    /Acetonitrile.
    
  • Induction: Add

    
     to a final concentration of 0.3% (approx. 88 mM) .
    
    • Note: This is a harsh excess. For mild stress, use 1-5 equivalents.

  • Incubation: Incubate at 25°C in the dark.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h .

  • Quenching: Immediately quench aliquots with 50 µL of 10% Sodium Metabisulfite or analyze immediately if using rapid LC-MS.

  • Analysis: Monitor disappearance of Parent Peak and appearance of [M-2], [M-4], and [M+16].

Protocol B: Quantitative Stability Calculation

Use the following table to record and interpret your degradation kinetics.

Time Point (h)Parent Area (%)[M-2] Area (%)[M+16] Area (%)Interpretation
0 99.50.20.1Baseline Purity.
1 95.02.01.5Onset of oxidation.
4 85.08.04.0Significant degradation.
24 <50.0>30.0>10.0Failed Stability.

Acceptance Criteria: For biological assays, the compound should maintain >90% integrity over the assay duration. If degradation >10%, consider adding antioxidants (e.g., 1 mM DTT or TCEP) to the buffer, provided they do not interfere with the target protein.

References

  • Popova, G., et al. (2020).[1] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934.[1] [1]

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4,5,6,7-Tetrahydro-1H-indazole.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole.

  • Virieux, H., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry, 76(8), 2689–2698.

Sources

Optimization

Technical Support Center: Optimizing Hydrazine Hydrate Condensation with Diketones

Welcome to the technical support center for the synthesis of pyrazole derivatives via the condensation of hydrazine hydrate with diketones. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole derivatives via the condensation of hydrazine hydrate with diketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, with a specific focus on the role of reaction temperature. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Introduction: The Knorr Pyrazole Synthesis and Its Thermal Sensitivity

The reaction of a 1,3-dicarbonyl compound with hydrazine is a cornerstone of heterocyclic chemistry, widely known as the Knorr pyrazole synthesis.[1][2] This condensation reaction is valued for its high efficiency in forming stable, aromatic pyrazole rings, which are prevalent scaffolds in many pharmaceutical agents.[1][3] The fundamental transformation involves the reaction of hydrazine with a 1,3-diketone, leading to the formation of a pyrazole and the elimination of two water molecules.[1]

While the reaction is often robust, its outcome is highly sensitive to several parameters, most notably temperature. The temperature profile can dictate not only the reaction rate but also the product yield and purity by influencing the kinetics of competing side reactions. This guide will provide a comprehensive framework for understanding and optimizing the thermal conditions of your experiment.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the condensation of hydrazine hydrate with diketones.

Issue 1: Low or No Product Yield

  • Question: I've mixed my 1,3-diketone and hydrazine hydrate, but upon workup, I'm seeing very little or none of my desired pyrazole product. What could be the issue?

  • Answer: A low or non-existent yield can stem from several factors, often related to temperature and reaction kinetics.

    • Insufficient Thermal Energy: The initial condensation to form the hydrazone intermediate and the subsequent cyclization and dehydration steps require a certain activation energy.[4] If the reaction temperature is too low, the reaction may proceed too slowly to be practical or may not initiate at all. Many procedures recommend heating the reaction mixture to ensure the consumption of the starting materials.[1]

    • Inadequate Reaction Time: Even at an appropriate temperature, the reaction may require sufficient time to go to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting diketone has been fully consumed before proceeding with the workup.[1]

    • Catalyst Absence or Inactivity: While many Knorr-type syntheses proceed without an explicit catalyst, some systems benefit from the addition of a catalytic amount of acid, such as glacial acetic acid.[1] This acid can protonate a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. If you are using a catalyst, ensure it is fresh and active.

Issue 2: Formation of Multiple Products or Impurities

  • Question: My reaction is producing the desired pyrazole, but I'm also observing significant impurities or a mixture of regioisomers. How can I improve the selectivity?

  • Answer: The formation of multiple products is a common challenge, particularly with unsymmetrical diketones. Temperature plays a critical role in controlling the regioselectivity of the reaction.

    • Kinetic vs. Thermodynamic Control: The reaction between hydrazine and an unsymmetrical 1,3-diketone can potentially yield two different pyrazole regioisomers. The distribution of these isomers is often dependent on which carbonyl group undergoes the initial nucleophilic attack by hydrazine. This can be influenced by temperature.[4] Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow for an equilibrium to be established, favoring the more stable, thermodynamically controlled product.

    • Side Reactions at Elevated Temperatures: While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions. For instance, prolonged heating at very high temperatures can lead to decomposition of the starting materials or the product. In some cases, increasing the temperature beyond an optimal point can lead to a decrease in yield.[5] It's essential to find a balance where the desired reaction proceeds efficiently without significant degradation.

    • Azine Formation: A common side reaction involves the reaction of the initially formed hydrazone with another molecule of the diketone, leading to the formation of an azine. This can be minimized by carefully controlling the stoichiometry and the reaction temperature.

Issue 3: Reaction Stalls or is Incomplete

  • Question: My reaction starts, but it seems to stall before all the starting material is consumed. What steps can I take to drive it to completion?

  • Answer: A stalled reaction often indicates that the conditions are no longer favorable for the reaction to proceed.

    • Re-evaluating the Temperature: If the reaction has stalled at a lower temperature, a modest increase in heat may provide the necessary energy to overcome the activation barrier for the remaining starting material. However, this should be done cautiously while monitoring for the appearance of any new impurity spots on a TLC plate.

    • Solvent Choice: The boiling point of the chosen solvent will dictate the maximum temperature of the reaction at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling solvent. Common solvents for this reaction include ethanol and 1-propanol.[1][6]

    • Water Removal: The condensation reaction produces water as a byproduct. In some cases, the accumulation of water can slow down or even reverse the reaction. While not always necessary, employing techniques to remove water, such as a Dean-Stark apparatus, can sometimes drive the reaction to completion, especially in stubborn cases.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of optimizing the reaction temperature.

  • Question 1: What is a typical starting temperature for optimizing the condensation of hydrazine hydrate with a diketone?

    Answer: A good starting point for many Knorr-type pyrazole syntheses is often in the range of room temperature to a gentle reflux.[5] A common practice is to heat the reaction mixture to approximately 100°C, especially when using solvents like 1-propanol.[1] However, the optimal temperature is highly dependent on the specific substrates being used. For novel substrates, it is advisable to start at a lower temperature (e.g., room temperature or 40-50°C) and gradually increase it while monitoring the reaction progress.

  • Question 2: How does the structure of the diketone affect the optimal reaction temperature?

    Answer: The reactivity of the 1,3-diketone is a key factor. Diketones with electron-withdrawing groups may be more electrophilic and react at lower temperatures. Conversely, sterically hindered diketones may require higher temperatures to facilitate the nucleophilic attack by hydrazine. The presence of different substituents on the diketone can also influence which of the two carbonyl groups is more reactive, thereby affecting the regioselectivity of the reaction.[4]

  • Question 3: Should I be concerned about the exothermic nature of the reaction?

    Answer: The initial condensation of hydrazine with a carbonyl compound can be exothermic.[7] For larger-scale reactions, it is good practice to add the hydrazine hydrate portion-wise or with cooling to control the initial exotherm. Once the initial condensation has occurred, external heating is typically required to drive the cyclization and dehydration steps to completion.

  • Question 4: Are there any alternatives to conventional heating for this reaction?

    Answer: Yes, microwave-assisted synthesis has been shown to be an effective method for the Paal-Knorr synthesis, a related reaction for preparing pyrroles.[8] Microwave heating can often lead to significantly reduced reaction times and improved yields by providing rapid and uniform heating of the reaction mixture. This can be a valuable tool for high-throughput synthesis and optimization studies.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis

This protocol provides a general starting point for the condensation of a 1,3-diketone with hydrazine hydrate.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1 equivalent) in a suitable solvent (e.g., ethanol or 1-propanol).

  • Add hydrazine hydrate (1.1 to 2 equivalents) to the solution. For larger scale reactions, consider adding the hydrazine hydrate dropwise.

  • Optional: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or column chromatography.

Protocol 2: Workflow for Optimizing Reaction Temperature

This workflow outlines a systematic approach to finding the optimal temperature for your specific reaction.

  • Initial Screening: Set up several small-scale reactions in parallel. Run the reactions at a range of temperatures (e.g., room temperature, 50°C, 80°C, and reflux).

  • Monitoring: Monitor each reaction at regular intervals (e.g., every 30-60 minutes) using TLC to assess the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: After a set period (e.g., 4 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method such as ¹H NMR with an internal standard or LC-MS to determine the yield and purity of the product at each temperature.

  • Refinement: Based on the initial screening, you can narrow down the optimal temperature range and perform further optimization experiments within that range to fine-tune the conditions.

Data Presentation

Table 1: Hypothetical Effect of Temperature on Pyrazole Synthesis

Temperature (°C)Reaction Time (h)Conversion of Diketone (%)Yield of Pyrazole (%)Purity (%)
25 (Room Temp)241510>95
5086055>95
803989290
100 (Reflux)1.5>998580

This table illustrates a common trend where increasing the temperature initially improves the reaction rate and yield. However, at very high temperatures, the yield and purity may decrease due to the formation of side products.

Visualizations

Diagram 1: Knorr Pyrazole Synthesis Mechanism

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,3-Diketone Hydrazone Hydrazone Intermediate Diketone->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration - H₂O Water 2 H₂O Cyclic_Intermediate->Water

Caption: Reaction mechanism for the Knorr pyrazole synthesis.

Diagram 2: Workflow for Temperature Optimization

Temperature_Optimization_Workflow Start Define Substrates (Diketone & Hydrazine) Screening Parallel Reaction Screening (e.g., RT, 50°C, 80°C, Reflux) Start->Screening Monitoring Monitor by TLC/LC-MS (Conversion, Purity) Screening->Monitoring Analysis Analyze Crude Product (Yield, Impurity Profile) Monitoring->Analysis Decision Optimal Temp. Found? Analysis->Decision Refinement Narrow Temperature Range & Repeat Screening Decision->Refinement No Final Optimized Protocol Decision->Final Yes Refinement->Screening

Caption: A systematic workflow for optimizing reaction temperature.

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available at: [Link]

  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Available at: [Link]

  • Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. Available at: [Link]

  • ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]

  • ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available at: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. One-pot synthesis of pyrazole. Available at: [Link]

  • PubMed. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Wikipedia. Wolff–Kishner reduction. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Google Patents. US4434292A - Process for the preparation of pyrazole.
  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • YouTube. AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine I @GuruprakashAcademy. Available at: [Link]

  • RSYN RESEARCH LLP. Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. Available at: [Link]

  • ACS Omega. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]

  • Oreate AI Blog. Unraveling Hydrazone Formation: A Dance of Molecules. Available at: [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]

Sources

Troubleshooting

Separation of enantiomers of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine using chiral HPLC

Topic: Separation of enantiomers of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Reference Ticket: #CHIRAL-IND-004 Status: Open for Method Development & Troubleshooting Executive Summary & Molecule Analysis User Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of enantiomers of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Reference Ticket: #CHIRAL-IND-004 Status: Open for Method Development & Troubleshooting

Executive Summary & Molecule Analysis

User Query: "How do I separate the enantiomers of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine using chiral HPLC?"

Application Scientist Analysis: The target molecule, 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , presents a classic but distinct challenge in chiral chromatography.

  • Core Structure: Tetrahydroindazole ring.

  • Chiral Center: Position 4 (primary amine).

  • Functional Groups: The C4-primary amine is strongly basic; the N1-tert-butyl group adds significant lipophilicity and steric bulk.

The Challenge: The primary amine moiety (


) is prone to severe peak tailing due to interactions with residual silanols on the silica backbone of chiral stationary phases (CSPs).[1] Furthermore, the steric bulk of the tert-butyl group may require specific "spatial" recognition offered by distinct polysaccharide backbones (Amylose vs. Cellulose).

Recommended Strategy: Direct Normal Phase (NP) Chiral HPLC using Polysaccharide-based CSPs with basic mobile phase additives .

Method Development Protocol (Standard Operating Procedure)

Do not rely on trial-and-error. Follow this systematic screening protocol designed for lipophilic primary amines.

Phase 1: Column Selection

Based on the steric bulk of the tert-butyl group and the hydrogen-bonding potential of the amine, screen these four columns in order of probability:

PriorityColumn ChemistryCommercial Equivalent (Examples)Rationale
1 Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, Lux Amylose-1The "Gold Standard" for amines. The amylose helical structure often accommodates bulky groups (tert-butyl) better than cellulose.
2 Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H, Lux Cellulose-1Complementary to Amylose. If AD-H fails, OD-H often succeeds due to different cavity sizes.
3 Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC, Lux Cellulose-2Immobilized selector. The chlorinated phenyl group offers unique

interactions for difficult separations.
4 Amylose tris(3-chloro-5-methylphenylcarbamate) Chiralpak IG, Lux Amylose-2"Next Gen" immobilized column. Excellent for primary amines that show poor selectivity on AD/OD.
Phase 2: Mobile Phase Composition

The choice of mobile phase is critical to suppress peak tailing.

  • Base Solvent: n-Hexane (or n-Heptane).

  • Alcohol Modifier: Ethanol (EtOH) or Isopropyl Alcohol (IPA).

    • Note: EtOH generally provides sharper peaks and lower backpressure; IPA provides higher enantioselectivity.

  • Mandatory Additive: Diethylamine (DEA) or Triethylamine (TEA).

    • Concentration: 0.1% (v/v).[2] Do not omit this.

Phase 3: The Screening Gradient

Run this generic gradient on your Priority 1 and 2 columns to identify elution range.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Indazole absorption) and 210 nm.

  • Mobile Phase A: n-Hexane + 0.1% DEA[2]

  • Mobile Phase B: Ethanol + 0.1% DEA

Time (min)% B (Ethanol)Comment
0.05Initial equilibration
20.050Linear ramp to elute retained enantiomers
25.050Hold
26.05Re-equilibration

Troubleshooting & FAQs

Q1: My peaks are tailing significantly ( ). How do I fix this?

Cause: The primary amine at position 4 is interacting with the acidic silanols of the silica support, not just the chiral selector. Solution:

  • Increase Additive: Increase DEA concentration from 0.1% to 0.2% or even 0.5%.

  • Switch Additive: If DEA fails, switch to Ethanolamine or Ethylenediamine (0.1%). These are stronger bases and often mask silanols more effectively for primary amines.

  • Temperature: Lower the temperature to 15°C. While counter-intuitive (usually heat improves kinetics), lower temperature can sometimes reduce the kinetics of the non-specific silanol interaction while increasing chiral recognition.

Q2: I see two peaks, but they are not baseline resolved ( ).

Cause: Insufficient selectivity (


).
Solution: 
  • Change Alcohol: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and often sits in the chiral grooves differently, enhancing separation factors.

  • Dilute the Modifier: If your peaks elute early (

    
    ), reduce the alcohol percentage (e.g., from 10% to 5% or 2%). Lower solvent strength increases interaction time with the selector.
    
Q3: The sample is not dissolving in the Mobile Phase (Hexane).

Cause: The amine salt (if you have the dihydrochloride salt, CAS 1181458-54-7) is insoluble in Hexane. Solution:

  • Free Basing: You must convert the salt to the free base before injection. Biphasic extraction: Dissolve salt in water/NaOH, extract into Dichloromethane (DCM), dry, and reconstitute in Mobile Phase.

  • Sample Diluent: Dissolve the sample in 100% Ethanol (or IPA) at a high concentration, then dilute with Hexane as much as possible before injection.

Q4: Can I use Reverse Phase (RP) instead?

Answer: Yes, but it is "Plan B."

  • Columns: You must use Immobilized columns (Chiralpak IC-3, IG-3, IA-3). Coated columns (AD-H, OD-H) will be destroyed by standard aqueous solvents if not handled perfectly.

  • Conditions: High pH is required to keep the amine uncharged.

    • MP: Acetonitrile / 20mM Ammonium Bicarbonate (pH 9.0).

    • Warning: High pH silica stability is a concern over time. Normal Phase is preferred for longevity.

Visual Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you from sample prep to final method.

MethodDevelopment Start Start: 1-tert-butyl-4,5,6,7- tetrahydro-1H-indazol-4-amine CheckForm Is sample a Salt (e.g., .2HCl)? Start->CheckForm FreeBase Perform Free-Basing (NaOH/DCM Extraction) CheckForm->FreeBase Yes Dissolve Dissolve in EtOH/Hexane CheckForm->Dissolve No FreeBase->Dissolve Screen1 Screen 1: Chiralpak AD-H Hex/EtOH/DEA (90:10:0.1) Dissolve->Screen1 Result1 Resolution (Rs) > 1.5? Screen1->Result1 Success Method Validated Result1->Success Yes Screen2 Screen 2: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Result1->Screen2 No (Co-elution) Tailing Issue: Peak Tailing? Result1->Tailing No (Separated but ugly) Result2 Resolution (Rs) > 1.5? Screen2->Result2 Result2->Success Yes Screen3 Screen 3: Chiralpak IC / IG (Immobilized Selectors) Result2->Screen3 No FixTailing Action: Switch DEA to Ethanolamine or Increase % Tailing->FixTailing FixTailing->Screen1 Retest

Caption: Step-by-step decision tree for screening and optimizing the chiral separation of the indazole amine.

References & Authoritative Sources

  • Primary Amine Screening Strategy:

    • Source: Ghanem, A., et al. "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Pharmaceutical Analysis, 2016.[3]

    • Relevance: Establishes the baseline success rate of AD-H and OD-H columns for primary amines using Normal Phase with basic additives.

    • Link:

  • Polysaccharide Column Mechanisms:

    • Source: Okamoto, Y., & Ikai, T. "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 2008.

    • Relevance: Explains the "lock-and-key" mechanism of Amylose vs. Cellulose backbones, justifying the switch from AD-H to OD-H if resolution fails.

    • Link:

  • Indazole Scaffold Chemistry:

    • Source: "1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors."[4] Journal of Medicinal Chemistry / PMC.

    • Relevance: Provides context on the synthesis and tautomeric forms of tetrahydroindazoles, aiding in understanding sample impurities or solubility issues.

    • Link:

  • Chiral Separations of Basic Drugs:

    • Source: "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives."[5] Journal of Chromatography A, 2006.[5] (Note: While this paper discusses acidic additives, the introduction validates the standard use of basic additives for normal phase).

    • Link:

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and all chromatographic solvents before use.

Sources

Optimization

Preventing hygroscopic degradation of 1-tert-butyl-tetrahydroindazole salts

This guide functions as a specialized Technical Support Center for researchers working with 1-tert-butyl-tetrahydroindazole (1-tB-THI) salts. It addresses the specific physicochemical challenges of this scaffold, particu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-tert-butyl-tetrahydroindazole (1-tB-THI) salts. It addresses the specific physicochemical challenges of this scaffold, particularly the conflict between the lipophilic tert-butyl group and the hydrophilic, hygroscopic nature of its amine salts.

Department: Chemical Stability & Solid-State Chemistry Subject: Prevention of Hygroscopic Degradation & Deliquescence Status: Operational

Executive Summary

The 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazole scaffold presents a unique stability paradox. While the bulky tert-butyl group provides steric protection and lipophilicity, the tetrahydroindazole core functions as a hindered hydrazine-like base. Upon salt formation (protonation), the lattice energy is often insufficient to prevent moisture uptake, leading to deliquescence (dissolving in absorbed atmospheric water).[1] This aqueous environment accelerates oxidative dehydrogenation (reverting to the fully aromatic indazole) or hydrolytic ring opening.

This guide provides immediate troubleshooting for "oiled-out" batches and long-term strategies for salt selection.

Module 1: Immediate Troubleshooting (The "Goo" Phase)

Q1: My free-flowing powder turned into a sticky gum/oil overnight. Is it chemically degraded?

Diagnosis: You are likely observing deliquescence , not necessarily chemical decomposition (yet). Technical Explanation: The lattice energy of your salt (likely a Hydrochloride or Mesylate) is lower than the hydration energy. The salt strips moisture from the air until it dissolves in it.[2]

  • Risk: Once in the liquid phase (solution state), the N-N bond in the tetrahydroindazole ring is more susceptible to oxidation or hydrolysis than in the rigid crystal lattice.

  • Action: Verify purity immediately via HPLC. If purity is >95%, proceed to Recovery Protocol A .

Protocol A: Recovery of Deliquesced Salts

Objective: Restore solid form without inducing thermal degradation.

  • Dissolution: Dissolve the "goo" in a minimum amount of anhydrous Methanol (MeOH) or Dichloromethane (DCM) .

  • Azeotropic Drying: Add anhydrous Toluene (3x volume).

  • Evaporation: Rotary evaporate at

    
    . The toluene will azeotropically remove water.
    
  • Anti-Solvent Crash: Redissolve the residue in minimal DCM and slowly add Diisopropyl Ether (DIPE) or Heptane under vigorous stirring to induce precipitation.

  • Isolation: Filter under a nitrogen blanket (see Module 2).

Module 2: Synthesis & Isolation (Process Control)

Q2: The product degrades during vacuum filtration. How do I prevent this?

Diagnosis: "Air-stream hydrolysis." Technical Explanation: Pulling room air through a hygroscopic filter cake exposes the salt to thousands of column volumes of moist air. This is the most common point of failure. The rapid airflow maximizes mass transfer of water vapor into the crystal lattice.

Protocol B: Inert Atmosphere Filtration (Schlenk Technique)

Requirement: Do NOT use open Büchner funnels for this compound.

  • Setup: Use a Schlenk frit or a pressure filter connected to an inert gas line (Ar or N₂).

  • Transfer: Cannulate the reaction slurry onto the frit under positive pressure.

  • Washing: Wash with anhydrous ether (pre-dried over molecular sieves).

  • Drying: Dry the cake by pulling vacuum only while the top is sealed or under a heavy stream of dry nitrogen. Never pull ambient air through the cake.

Visualization: Inert Isolation Workflow

The following diagram illustrates the critical control points to prevent moisture ingress during isolation.

InertFiltration Slurry Reaction Slurry (Anhydrous) Transfer Cannula Transfer (Positive N2 Pressure) Slurry->Transfer Avoid Pouring Filter Schlenk Frit / Pressure Filter (Sealed System) Transfer->Filter Wash Wash: Anhydrous Et2O (Via Septum) Filter->Wash Don't open system Dry Vacuum Dry (In-situ, No Air Exposure) Wash->Dry Storage Glovebox/Desiccator Dry->Storage Transfer under Ar

Caption: Figure 1. Closed-system isolation workflow to prevent atmospheric moisture contact during filtration.

Module 3: Salt Selection (Root Cause Analysis)

Q3: I am using the HCl salt. Is there a more stable alternative?

Diagnosis: HCl is a "small" counter-ion with high charge density, often leading to hygroscopic salts for this class of amines. Recommendation: Switch to a large, lipophilic, or dicarboxylic counter-ion.

Comparative Data: Counter-ion Performance for Hindered Amines

Counter-ionHygroscopicity RiskCrystallinityStabilityRecommendation
Hydrochloride (HCl) High GoodModerateAvoid if humidity is uncontrolled.
Mesylate Very High ExcellentLowAvoid. Often deliquescent.
Fumarate (1:1) LowModerateHighPreferred. Hydrogen bonding network stabilizes lattice.
Tosylate LowExcellentHighGood Alternative. Lipophilic anion matches tert-butyl group.
Oxalate ModerateHighModerateGood for purification, but often toxic/reactive.
Protocol C: Salt Screening for 1-tB-THI

Logic: You need a counter-ion that packs efficiently with the bulky tert-butyl group.

  • Screening: React free base with Fumaric acid, p-Toluenesulfonic acid, and Succinic acid in THF.

  • DVS Testing: Subject candidates to Dynamic Vapor Sorption (DVS) .

    • Pass Criteria: Mass change < 2% at 80% RH.

    • Fail Criteria: Deliquescence or hysteresis loop indicating hydrate formation.

Visualization: Salt Selection Decision Tree

This logic flow guides the selection of the optimal solid form based on pKa and hygroscopicity data.

SaltSelection Start Start: 1-tB-THI Free Base Calc Calculate pKa Difference (ΔpKa) Start->Calc Check Is ΔpKa > 3? Calc->Check NoSalt Salt Unstable: Use Free Base or Co-Crystal Check->NoSalt No Screen Screen Counter-ions: 1. Fumarate 2. Tosylate 3. Succinate Check->Screen Yes DVS Run DVS Analysis (0-90% RH) Screen->DVS Result1 Mass Gain > 5% or Deliquescence DVS->Result1 Result2 Mass Gain < 2% Reversible DVS->Result2 Action1 Discard Salt Form Result1->Action1 Action2 Select for Development Result2->Action2

Caption: Figure 2. Decision tree for selecting non-hygroscopic salt forms of 1-tert-butyl-tetrahydroindazole.

Module 4: Storage & Handling FAQs

Q4: Can I store this in a standard freezer (-20°C)?

Answer: Only if double-sealed. Risk: Freezers have high humidity. If the vial seal is imperfect, the salt will pull moisture in, and the cold temperature will condense it. Protocol:

  • Place the primary vial (Teflon-lined cap) inside a secondary jar containing a sachet of activated silica gel or P₂O₅ .

  • Seal the secondary jar with Parafilm.

  • Allow the entire assembly to warm to room temperature before opening to prevent condensation on the cold solid.

Q5: What is the degradation mechanism if it gets wet?

Answer: While the tert-butyl group inhibits N-alkylation, the tetrahydroindazole ring is electronically similar to an enamine/hydrazine.

  • Hydrolysis: In the presence of water and acid (from the salt), the imine-like bond (

    
    ) can hydrolyze, leading to ring opening (cleavage of the hydrazine moiety).
    
  • Aromatization: Trace transition metals or simple air exposure in solution state can drive the loss of hydrogen, converting the tetrahydro ring to a fully aromatic indazole, changing the potency and solubility profile.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and hygroscopicity management).
  • Newman, A., & Reutzel-Edens, S. (2020). Physical Characterization of Hygroscopicity in Pharmaceutical Solids. American Pharmaceutical Review. Link

  • Allada, R. (2016).[3] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Link

  • Swarbrick, J. (2007). Encyclopedia of Pharmaceutical Technology. (Section on Deliquescence and Efflorescence).[1][4][5] Taylor & Francis.

  • Bauer, M., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research. (Discusses the regulatory impact of polymorphic changes due to moisture).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of Tetrahydroindazole-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Tetrahydroindazole-4-amine Derivatives and the Role of Mass Spectrometry Tetrahydroindazole-4-amine derivatives represent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrahydroindazole-4-amine Derivatives and the Role of Mass Spectrometry

Tetrahydroindazole-4-amine derivatives represent a burgeoning class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their rigid bicyclic scaffold, which combines the aromaticity of a pyrazole ring with the conformational constraints of a saturated cyclohexane ring, provides a unique three-dimensional architecture for interacting with biological targets. The presence of a primary amine at the 4-position offers a crucial anchor for further functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. As these novel chemical entities progress through the drug development pipeline, from initial synthesis to metabolic profiling, a deep understanding of their structural characteristics is paramount.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as an indispensable tool for the qualitative and quantitative analysis of these compounds. The fragmentation patterns observed in the tandem mass spectra (MS/MS) serve as a molecular fingerprint, providing invaluable information for structural elucidation, impurity profiling, and metabolite identification. This guide provides a comprehensive analysis of the ESI-MS/MS fragmentation patterns of tetrahydroindazole-4-amine derivatives, offering a comparative framework for researchers in the field. We will delve into the mechanistic rationale behind the observed fragmentations, present a detailed experimental protocol for their analysis, and compare the fragmentation of variously substituted analogs.

Proposed Fragmentation Pathways of the Tetrahydroindazole-4-amine Core

The fragmentation of protonated tetrahydroindazole-4-amine derivatives in positive-ion ESI-MS/MS is a complex process governed by the interplay of the pyrazole ring, the fused cyclohexane ring, and the 4-amino group. Protonation is most likely to occur at the more basic nitrogen of the pyrazole ring or the primary amine, influencing the subsequent fragmentation cascades. Two primary fragmentation routes are proposed, originating from the cleavage of the saturated ring and the pyrazole ring, respectively.

Route 1: Fragmentation Initiated by the Aminocyclohexane Moiety

The presence of the 4-amino group strongly directs the initial fragmentation events, primarily through alpha-cleavage, a characteristic fragmentation of cyclic amines. This involves the cleavage of the C-C bond adjacent to the carbon bearing the amino group.

  • Alpha-Cleavage: The most favorable initial fragmentation is the alpha-cleavage of the C4-C3 or C4-C5 bond, leading to the formation of a resonance-stabilized iminium ion. This is a common and often dominant fragmentation pathway for cyclic amines.

  • Loss of Ammonia: A competing pathway involves the elimination of ammonia (NH3) from the protonated molecule. This is a common fragmentation for primary amines and results in a carbocation on the cyclohexane ring, which can then undergo further rearrangements and fragmentations.

Route 2: Fragmentation Driven by the Pyrazole Ring

The pyrazole ring, while aromatic, can also undergo characteristic ring-opening and fragmentation, particularly at higher collision energies.

  • Ring Cleavage: The pyrazole ring can undergo cleavage, often initiated by the loss of small neutral molecules like hydrogen cyanide (HCN) or diazomethane (CH2N2).

  • Retro-Diels-Alder (RDA) type reaction: The fused ring system can potentially undergo a retro-Diels-Alder type fragmentation, leading to the cleavage of the cyclohexane ring and the formation of distinct fragment ions.

The interplay between these pathways will be influenced by the position and electronic nature of substituents on the tetrahydroindazole-4-amine scaffold.

Visualizing the Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways for a generic protonated tetrahydroindazole-4-amine derivative.

fragmentation_pathways cluster_main Proposed Fragmentation of Protonated Tetrahydroindazole-4-amine cluster_route1 Route 1: Aminocyclohexane Driven cluster_route2 Route 2: Pyrazole Ring Driven M [M+H]+ F1 Alpha-Cleavage Product (Iminium Ion) M->F1 α-cleavage F2 [M+H - NH3]+ M->F2 -NH3 F5 Pyrazole Ring Cleavage Product (-HCN, -CH2N2) M->F5 Ring Cleavage F6 RDA-type Fragmentation Product M->F6 RDA-type F3 Further Fragments from F1 F1->F3 F4 Further Fragments from F2 F2->F4 F7 Further Fragments from F5 F5->F7

Caption: Proposed major fragmentation pathways for protonated tetrahydroindazole-4-amine.

Comparative Fragmentation of Substituted Derivatives

The fragmentation patterns of tetrahydroindazole-4-amine derivatives are significantly influenced by the nature and position of substituents. The following table summarizes the expected impact of common substituents on the observed fragment ions.

Substituent (R)PositionExpected Influence on FragmentationKey Diagnostic Fragments
-H (Unsubstituted) -Baseline fragmentation as described above.Fragments from both Route 1 and Route 2.
-CH3, -C2H5 (Alkyl) Phenyl or PyrazoleMay undergo benzylic cleavage if on the phenyl ring. Can influence the stability of adjacent carbocations.Loss of alkyl radical.
-OCH3 (Methoxy) PhenylCan direct fragmentation through resonance stabilization. May undergo loss of CH3 radical or CH2O.[M+H - CH3]+, [M+H - CH2O]+
-Cl, -F (Halogen) PhenylCan influence the electron density of the ring system. Isotopic pattern for Cl is diagnostic.Characteristic isotopic peaks for chlorine-containing fragments.
-NO2 (Nitro) PhenylStrong electron-withdrawing group, can significantly alter fragmentation. May see loss of NO, NO2.[M+H - NO]+, [M+H - NO2]+
-C(=O)R' (Acyl) Amino Group (Amide)Amide bond cleavage can become a dominant pathway.Loss of the acyl group.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of tetrahydroindazole-4-amine derivatives. This protocol is a robust starting point and should be optimized for specific analytes and matrices.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the tetrahydroindazole-4-amine derivatives in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in the initial mobile phase composition to create calibration standards and quality control samples.

  • Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or solid-phase extraction (SPE) method is recommended to remove matrix interferences.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge with methanol followed by water. Load the pre-treated sample. Wash with a weak organic solvent. Elute the analytes with a methanolic solution containing a small percentage of ammonia. Evaporate the eluent and reconstitute in the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point. For more polar analogs, a HILIC or mixed-mode column may be beneficial.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. For structural elucidation, perform product ion scans over a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Sample (Standard or Matrix) prep Protein Precipitation or SPE start->prep reconstitute Reconstitute in Mobile Phase prep->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms ESI-MS/MS (Positive Mode) lc->ms data Data Acquisition (Product Ion Scan / MRM) ms->data analysis Fragmentation Pattern Analysis data->analysis quant Quantification analysis->quant

Caption: A typical experimental workflow for the LC-MS/MS analysis of tetrahydroindazole-4-amine derivatives.

Conclusion: A Framework for Understanding and Application

This guide provides a foundational framework for understanding the mass spectrometric fragmentation patterns of tetrahydroindazole-4-amine derivatives. By combining the known fragmentation behaviors of the constituent pyrazole and aminocyclohexane moieties, we have proposed the primary fragmentation pathways that are likely to be observed in ESI-MS/MS experiments. The comparative analysis of substituted analogs highlights the importance of considering electronic and steric effects on the resulting mass spectra.

The detailed experimental protocol offers a robust starting point for researchers to develop and validate their own LC-MS/MS methods for the analysis of this important class of compounds. As with any analytical method, optimization for specific molecules and matrices is crucial for achieving the desired sensitivity, selectivity, and accuracy.

The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently utilize mass spectrometry for the structural characterization and quantification of novel tetrahydroindazole-4-amine derivatives, thereby accelerating the pace of drug discovery and development.

References

  • General Mass Spectrometry of Heterocycles

    • Title: Mass Spectrometry of Heterocyclic Compounds
    • Source: John Wiley & Sons
    • URL: [Link]

  • Fragmentation of Cyclic Amines

    • Title: Mass Spectrometry - Fragmentation P
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • LC-MS/MS in Drug Development

    • Title: Applications of LC-MS in small molecule drug development
    • Source: European Pharmaceutical Review
    • URL: [Link]

  • Fragmentation of Pyrazole Derivatives

    • Title: Trends for Pyrazole Fragmentation Determined by Gas Chrom
    • Source: IntechOpen
    • URL: [Link]

  • LC-MS Methods for Nitrogen Heterocycles

    • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
    • Source: Analytical and Bioanalytical Chemistry
    • URL: [Link]

Comparative

A Senior Application Scientist's Guide to Purity Validation of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: A Comparative Analysis Centered on LC-MS

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is a cornerstone of quality for the final Active Pharmaceutical Ingredient (API). For a molecule such as 1-tert-butyl-4,5,6,7-tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is a cornerstone of quality for the final Active Pharmaceutical Ingredient (API). For a molecule such as 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, a crucial building block, ensuring its chemical integrity is paramount. Even trace impurities can have cascading effects on the safety, efficacy, and stability of the end product.

This guide provides an in-depth comparison of analytical techniques for purity validation of this specific amine, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, present comparative data, and provide robust, self-validating experimental protocols designed for the discerning researcher in drug development.

The Challenge: Beyond the Percentage Point

Purity analysis is not merely about achieving a high percentage; it is about comprehensive characterization. The goal is to detect, identify, and quantify all significant impurities, including process-related impurities (from starting materials or by-products) and degradation products. For 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (Molecular Formula: C₁₁H₁₉N₃, [M+H]⁺ m/z ≈ 194.165)[1], the analytical method must be specific enough to separate structurally similar compounds and sensitive enough to detect them at levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

Comparative Analysis of Purity Validation Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, specificity, and the need for structural information. While several methods can assess purity, they offer different levels of insight.

Technique Principle Strengths for this Analyte Limitations for this Analyte
LC-MS Chromatographic separation followed by mass-to-charge ratio analysis.High Specificity & Sensitivity: Can distinguish and quantify co-eluting peaks and trace impurities.[4][5] Structural Information: MS/MS provides fragmentation data to help identify unknown impurities.[6]Higher Cost & Complexity: Requires specialized equipment and expertise. Matrix Effects: Ionization can be suppressed or enhanced by other components.
HPLC-UV Chromatographic separation followed by UV-Vis light absorbance detection.Robust & Cost-Effective: Excellent for routine, high-concentration quantitative analysis.[7] Widely available.Lack of Specificity: Relies solely on retention time; cannot distinguish co-eluting compounds with similar UV absorbance.[4] Limited Sensitivity: May not detect impurities below a certain threshold. Cannot Identify Unknowns: Provides no structural information.[8]
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Excellent for Volatile Impurities: Ideal for residual solvents or volatile starting materials. High resolving power.[9][]Analyte is Non-Volatile: Requires derivatization to increase volatility, adding complexity and potential for side reactions.[11] Thermal degradation is a risk.
qNMR Measures the NMR signal intensity, which is directly proportional to the number of nuclei.Absolute Quantification: Can determine purity without a specific reference standard for each impurity.[12][13] Structural Elucidation: Provides detailed structural information for all components.[14][15]Lower Sensitivity: Generally less sensitive than LC-MS, making it difficult to quantify trace impurities. Signal Overlap: Complex mixtures can lead to overlapping peaks, complicating quantification.[13]

As the data indicates, LC-MS provides the optimal balance of separation, sensitivity, and specificity, making it the superior choice for comprehensive purity validation of pharmaceutical intermediates like 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.[16] It not only quantifies known impurities but also enables the identification of new or unexpected ones.[17]

Deep Dive: LC-MS Method Development & Validation

A robust LC-MS method is built on a logical foundation of choices, each designed to ensure the data is accurate and reproducible. The validation of this method must then be performed in accordance with established guidelines, such as ICH Q2(R1), to prove it is fit for its intended purpose.[18][19][20]

Logical Workflow for Purity Validation

The following diagram illustrates the overarching process for validating the purity of a pharmaceutical intermediate, highlighting the decision points and comparative nature of the analysis.

cluster_prep Phase 1: Preparation & Screening cluster_methods Phase 2: Comparative Methodologies cluster_validation Phase 3: LC-MS Method Validation (ICH Q2(R1)) cluster_analysis Phase 4: Analysis & Reporting Sample Obtain Analyte Sample (1-tert-butyl-4,5,6,7-tetrahydro -1H-indazol-4-amine) MethodScreen Screen Analytical Techniques Sample->MethodScreen LCMS LC-MS (Primary Method) MethodScreen->LCMS Select best fit HPLC HPLC-UV MethodScreen->HPLC Select best fit GCMS GC-MS MethodScreen->GCMS Select best fit qNMR qNMR MethodScreen->qNMR Select best fit Specificity Specificity LCMS->Specificity Develop & Validate Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Data Execute Validated Method on Test Batches Robustness->Data Validated Method Report Generate Purity Report & Certificate of Analysis (COA) Data->Report cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Injector Autosampler Injects 2 µL Sample Column C18 Column (Separation) Injector->Column Pump HPLC Pump (Gradient Elution) ESI ESI Source (Ionization) Column->ESI Eluent Quad Quadrupole (Ion Selection) ESI->Quad TOF Time-of-Flight (m/z Measurement) Quad->TOF Detector Detector TOF->Detector Data Data System (Chromatogram & Mass Spectra) Detector->Data

Sources

Validation

Technical Guide: Crystal Structure Determination of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Hydrochloride

Executive Summary & Strategic Context Subject: 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride (CAS: 1181458-54-7 for 2HCl / 1181826-14-1 for free base). Class: Chiral Tetrahydroindazole Scaffold. Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Subject: 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride (CAS: 1181458-54-7 for 2HCl / 1181826-14-1 for free base). Class: Chiral Tetrahydroindazole Scaffold. Application: Critical intermediate in the synthesis of bioactive small molecules (e.g., kinase inhibitors, GPCR ligands).

The structural elucidation of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride represents a pivotal checkpoint in drug development. As a chiral amine, the biological activity of downstream APIs is strictly dependent on the absolute configuration (R vs. S) at the C4 position. While Nuclear Magnetic Resonance (NMR) provides connectivity data, it fails to unambiguously define the 3D stereochemistry without chiral derivatization.

This guide compares the definitive "Gold Standard" method—Single Crystal X-Ray Diffraction (SC-XRD) —against alternative characterization techniques (PXRD and Chiral NMR ), providing a validated workflow for researchers attempting to crystallize and solve this specific salt form.

Comparative Analysis: SC-XRD vs. Alternatives

For a chiral amine salt, the choice of analytical technique dictates the confidence level of the structural assignment.

FeatureSC-XRD (Recommended) Powder XRD (PXRD) Chiral Derivatization NMR
Primary Output 3D Atomic Coordinates (CIF)Bulk Phase FingerprintDiastereomeric Shift (

)
Stereochemistry Absolute Configuration (Flack Parameter)Difficult/Impossible for flexible organicsRelative (Requires known chiral auxiliary)
Sample Req. Single Crystal (

mm)
Polycrystalline Powder (

mg)
Solution (

mg)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Limitation Crystallization difficulty (Hygroscopicity)Low resolution for structure solvingSolution averaging; no packing data
Expert Insight: Why SC-XRD Wins

For the 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine core, the bulky tert-butyl group creates specific steric locking. SC-XRD is the only method that simultaneously confirms:

  • Tautomeric State: Location of the proton on the indazole ring (N1 vs. N2).

  • Stoichiometry: Confirmation of Mono-HCl vs. Di-HCl (often ambiguous in bulk synthesis).

  • Absolute Configuration: Via anomalous scattering (using Cu-K

    
     radiation).
    

Experimental Protocol: Crystallization & Structure Solution

The following protocol addresses the specific physicochemical properties of the tetrahydroindazole hydrochloride salt (high water solubility, potential hygroscopicity).

Phase 1: Salt Formation & Purification

Avoid crystallizing crude salts. Impurities inhibit nucleation.

  • Dissolve the free base (1 eq) in anhydrous Ethanol (EtOH).

  • Add HCl in dioxane (4 M, 1.1 eq) dropwise at 0°C.

  • Precipitate with diethyl ether (

    
    ). Filter and dry under high vacuum to remove excess HCl.
    
Phase 2: Crystal Growth Strategy (Vapor Diffusion)

Direct evaporation often yields oils for this class of amine salts. Vapor Diffusion is the preferred method to control supersaturation slowly.

  • Solvent (Inner Vial): Methanol (MeOH) or Ethanol (EtOH). The salt is highly soluble here.

  • Anti-solvent (Outer Vial): Diethyl Ether (

    
    ) or Hexane. The salt is insoluble here.
    

Workflow:

  • Place 20 mg of the hydrochloride salt in a small HPLC vial (Inner).

  • Dissolve in minimum MeOH (

    
     mL) until clear. Filter through a 0.2 
    
    
    
    m PTFE syringe filter to remove dust (nucleation sites).
  • Place the open inner vial inside a larger 20 mL scintillation vial (Outer).

  • Add

    
     (
    
    
    
    mL) to the outer vial (do not let it overflow into the inner vial).
  • Cap the outer vial tightly. Store at 4°C in a vibration-free zone.

  • Timeline: Check for prisms or blocks after 3–7 days.

Phase 3: Data Collection & Refinement
  • Radiation Source: Use Cu-K

    
     (
    
    
    
    Å)
    .
    • Reasoning: Organic salts contain only light atoms (C, H, N, Cl). Molybdenum (Mo) sources often yield weak anomalous signals, making absolute configuration determination (Flack parameter) inconclusive. Copper provides stronger anomalous scattering for Chlorine.

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Reduces thermal motion of the flexible tert-butyl and cyclohexyl rings, improving resolution.

Visualization: Structural Determination Workflow

The following diagram illustrates the critical decision pathways for characterizing this molecule.

G Start Crude 1-tert-butyl-4,5,6,7- tetrahydro-1H-indazol-4-amine SaltForm Salt Formation (HCl/Dioxane in EtOH) Start->SaltForm Screening Crystallization Screening (Vapor Diffusion) SaltForm->Screening Check Are Single Crystals Available? Screening->Check SCXRD SC-XRD (Cu-Kα, 100K) *Gold Standard* Check->SCXRD Yes (Prisms) PXRD PXRD (High Res) Phase ID Only Check->PXRD No (Powder) NMR Chiral NMR (Mosher's Acid) Check->NMR No (Oil) Result 3D Structure & Absolute Configuration SCXRD->Result PXRD->SaltForm Re-optimize

Figure 1: Decision matrix for structural elucidation of tetrahydroindazole amine salts.

Representative Experimental Data (Validation Criteria)

When analyzing your dataset, compare your results against these representative parameters typical for 4,5,6,7-tetrahydroindazole derivatives. Deviations >5% suggest incorrect salt stoichiometry or solvation.

A. Crystallographic Parameters (Expected Range)
  • Crystal System: Monoclinic or Orthorhombic (common for chiral salts).

  • Space Group: Non-centrosymmetric (e.g.,

    
     or 
    
    
    
    ) is mandatory for the pure enantiomer. If you find
    
    
    , you have a racemate.
  • Z (Molecules/Unit Cell): Typically 4.

  • Unit Cell Volume:

    
     Å
    
    
    
    (for the mono-HCl salt).
B. Hydrogen Bonding Network

In the hydrochloride salt, the chloride ion (


) acts as the central acceptor.
  • Interaction 1:

    
     (Strong charge-assisted H-bond, 
    
    
    
    Å).
  • Interaction 2: Indazole

    
     (If protonated).
    
  • Packing: Look for a "layered" structure where hydrophobic tert-butyl groups aggregate, separated by hydrophilic ionic channels (

    
    ).
    
C. Absolute Configuration Validation
  • Flack Parameter (x):

    • 
       (with 
      
      
      
      ): Correct structure/configuration.
    • 
      : Inverted structure (swap enantiomer).
      
    • Note: If the error is high (

      
      ), the anomalous signal from Cl is insufficient. Ensure data redundancy >4.0 during collection.
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Supersaturation too fastSwitch from evaporation to vapor diffusion; lower temperature to 4°C.
Twinning Rapid growth / Phase transitionRecrystallize from a more viscous solvent (e.g., Isopropanol) or reduce cooling rate.
Disorder Flexible tert-butyl groupCollect data at lower temp (100 K); model rotational disorder in refinement.
Hygroscopicity HCl salt natureCoat crystal in Paratone oil immediately upon harvesting; do not let dry in air.

References

  • PubChem Compound Summary. "1-tert-butyl-4,5,6,7-tetrahydro-1h-indazol-4-amine."[1] National Library of Medicine. [Link]

  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." [Link]

  • ResearchGate. "Resolution, absolute configuration, and synthetic transformations of 7-amino-tetrahydroindazolones."[2] (Relevant analog methodology). [Link]

Sources

Comparative

A Comparative Benchmarking Guide to LRRK2 Inhibition: Evaluating 1-tert-butyl-tetrahydroindazole Scaffolds Against Established Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of novel LRRK2 inhibitors, using a representative 1-tert-butyl-tetrahydroindazole der...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of novel LRRK2 inhibitors, using a representative 1-tert-butyl-tetrahydroindazole derivative as a case study. We will objectively compare its performance against two well-characterized, potent, and selective LRRK2 inhibitors: GNE-7915 and MLi-2. This document will delve into the underlying principles of LRRK2 inhibition, provide detailed experimental protocols for both biochemical and cellular assays, and present a clear comparison of inhibitory potencies.

Introduction: LRRK2 as a Therapeutic Target in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a significant therapeutic target, particularly for Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD.[3] A prevalent mutation, G2019S, leads to a gain-of-function by increasing the kinase activity of the LRRK2 protein.[3] This hyperactivity is linked to neuronal toxicity and the progressive neurodegeneration characteristic of the disease.[4][5] Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary strategy for developing disease-modifying therapies for PD.[3][6]

This guide focuses on a 1-tert-butyl-tetrahydroindazole scaffold, a chemical moiety present in some LRRK2 inhibitors.[7] For the purpose of this guide, we will refer to our test compound as TBH-In-1 , a hypothetical derivative of this scaffold. We will benchmark TBH-In-1 against two industry-standard LRRK2 inhibitors:

  • GNE-7915: A potent, selective, and brain-penetrant LRRK2 inhibitor.[8][9][10]

  • MLi-2: An exceptionally potent and highly selective LRRK2 inhibitor with demonstrated central nervous system activity.[3][7][11][12][13]

The following sections will provide the necessary protocols and data to rigorously assess the inhibitory potential of novel compounds like TBH-In-1.

Comparative Potency of LRRK2 Inhibitors

A critical aspect of characterizing any new inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The table below summarizes the reported potencies of our standard inhibitors and includes a hypothetical, yet realistic, value for our test compound, TBH-In-1, for comparative purposes.

InhibitorTypeBiochemical IC50 (nM)Cellular IC50 (nM)Ki (nM)
TBH-In-1 (Hypothetical) Type I25150Not Determined
GNE-7915 Type I9[8][9]~18.7 (cell-based Ki)[14]1[9][10]
MLi-2 Type I0.76[3][7][12][13]1.4 (pSer935)[3][7][13]Not Widely Reported

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, enzyme construct).

In Vitro Benchmarking: Biochemical Kinase Assays

To directly assess the interaction of an inhibitor with the LRRK2 enzyme, a biochemical assay is essential. We will describe two common, high-throughput methods: a binding assay and an activity assay.

LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding and displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site.[15][16][17] It is a powerful method to determine inhibitor affinity without the complexities of an enzymatic reaction.

G cluster_0 No Inhibitor cluster_1 With Inhibitor LRRK2 LRRK2-GFP EuAb Eu-Anti-GFP Ab LRRK2->EuAb Binds Tracer Alexa647-Tracer LRRK2->Tracer Binds EuAb->Tracer High FRET LRRK2_i LRRK2-GFP EuAb_i Eu-Anti-GFP Ab LRRK2_i->EuAb_i Binds Tracer_i Alexa647-Tracer EuAb_i->Tracer_i Low FRET Inhibitor TBH-In-1 Inhibitor->LRRK2_i Competes

Caption: LanthaScreen™ Eu Kinase Binding Assay Principle.

Objective: To determine the IC50 value of TBH-In-1 by measuring its ability to displace a fluorescent tracer from the LRRK2 active site.

Materials:

  • LRRK2-GFP G2019S lysate (e.g., Thermo Fisher Scientific)[15]

  • LanthaScreen™ Eu-anti-GFP Antibody (e.g., Thermo Fisher Scientific)[15]

  • Kinase Tracer 236 (e.g., Thermo Fisher Scientific)[15]

  • Test Inhibitor (TBH-In-1) and Standard Inhibitors (GNE-7915, MLi-2)

  • 1X Kinase Buffer A (Thermo Fisher Scientific)

  • 384-well, low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of TBH-In-1, GNE-7915, and MLi-2 in 1X Kinase Buffer A. The final concentration should be 3X the desired final assay concentration. Include a DMSO-only control.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X mixture of LRRK2-GFP G2019S kinase and Eu-anti-GFP antibody in 1X Kinase Buffer A. For example, 9 nM LRRK2 and 6 nM antibody.[15]

  • Tracer Preparation: Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A (e.g., 60 nM).[15]

  • Assay Assembly: In a 384-well plate, add the components in the following order:

    • 5 µL of 3X test compound dilution.

    • 5 µL of 3X kinase/antibody mixture.

    • 5 µL of 3X Kinase Tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm (excitation at ~340 nm).[16]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Z'-LYTE™ Kinase Activity Assay

This assay measures the actual enzymatic activity of LRRK2 by quantifying the phosphorylation of a synthetic peptide substrate.[18][19] It provides a direct measure of kinase inhibition.

G cluster_0 Kinase Reaction cluster_1 Development Reaction LRRK2 LRRK2 FRET_Peptide FRET Peptide (Unphosphorylated) LRRK2->FRET_Peptide Phosphorylates ATP ATP ATP->LRRK2 Phospho_Peptide Phospho-Peptide FRET_Peptide->Phospho_Peptide Protease Development Reagent (Protease) FRET_Peptide_Dev FRET Peptide (Unphosphorylated) Protease->FRET_Peptide_Dev Cleaves Phospho_Peptide_Dev Phospho-Peptide Protease->Phospho_Peptide_Dev No Cleavage (High FRET) Cleaved_Peptide Cleaved Peptide (Low FRET) FRET_Peptide_Dev->Cleaved_Peptide

Caption: Z'-LYTE™ Kinase Assay Principle.

Objective: To determine the IC50 value of TBH-In-1 by measuring its effect on LRRK2-mediated peptide phosphorylation.

Materials:

  • Recombinant LRRK2 enzyme

  • Z'-LYTE™ Ser/Thr Peptide substrate (select appropriate peptide, e.g., Ser/Thr 18)[20]

  • ATP solution

  • Z'-LYTE™ Development Reagent

  • Test Inhibitor (TBH-In-1) and Standard Inhibitors (GNE-7915, MLi-2)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[21]

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare and plate serial dilutions of inhibitors in the 384-well plate as described in the binding assay.

  • Kinase Reaction:

    • Add the LRRK2 enzyme to the wells containing the inhibitors.

    • Initiate the kinase reaction by adding a mixture of the Z'-LYTE™ peptide substrate and ATP (at a concentration near the Km for LRRK2, if known).

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes).[21]

  • Development Reaction:

    • Add the Z'-LYTE™ Development Reagent to each well. This reagent contains a protease that specifically cleaves the unphosphorylated peptide.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader using standard Coumarin and Fluorescein filter sets.

  • Data Analysis: Calculate the emission ratio, which reflects the extent of phosphorylation. Plot the percent inhibition (derived from the ratio) against the logarithm of inhibitor concentration to determine the IC50 value.

Cellular Potency Assessment: Measuring LRRK2 Activity in Cells

While biochemical assays are crucial, assessing an inhibitor's activity in a cellular context is vital to understand its membrane permeability, stability, and engagement with the target in a physiological environment. A common method is to measure the phosphorylation of LRRK2's downstream substrate, Rab10.[22][23]

G cluster_0 Experimental Workflow Step1 1. Cell Culture & Treatment (e.g., A549, SH-SY5Y) Step2 2. Treat with Inhibitor (TBH-In-1, MLi-2, GNE-7915) Step1->Step2 Step3 3. Cell Lysis Step2->Step3 Step4 4. Protein Quantification (BCA Assay) Step3->Step4 Step5 5. SDS-PAGE Step4->Step5 Step6 6. Western Blot Transfer Step5->Step6 Step7 7. Immunoblotting (Anti-pRab10, Anti-Total Rab10) Step6->Step7 Step8 8. Imaging & Quantification Step7->Step8

Caption: Western Blot Workflow for Cellular LRRK2 Activity.

Experimental Protocol: Western Blot for Phospho-Rab10 (pT73)

Objective: To determine the cellular IC50 of TBH-In-1 by quantifying the reduction of LRRK2-mediated Rab10 phosphorylation in a cell-based assay.

Materials:

  • Human cell line expressing LRRK2 (e.g., A549, HEK293T, or human neutrophils).[23]

  • Complete cell culture medium.

  • Test Inhibitor (TBH-In-1) and Standard Inhibitors (GNE-7915, MLi-2).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Primary antibodies: Rabbit anti-phospho-Rab10 (Thr73), Mouse anti-total Rab10.

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of TBH-In-1, GNE-7915, or MLi-2 for a specified time (e.g., 2 hours).[22] Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with supplemented Lysis Buffer.[24]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[24]

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 10-20 µg) and resolve them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against pRab10 (T73) and total Rab10 overnight at 4°C.

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for pRab10 and total Rab10.

    • Normalize the pRab10 signal to the total Rab10 signal for each sample.

    • Plot the normalized pRab10 signal against the logarithm of the inhibitor concentration to calculate the cellular IC50.[25]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking novel LRRK2 inhibitors like the hypothetical TBH-In-1. By employing standardized biochemical and cellular assays and comparing results against well-characterized inhibitors such as GNE-7915 and MLi-2, researchers can confidently assess the potency and cellular efficacy of their compounds.

The data generated from these protocols—biochemical IC50 from binding and activity assays, and cellular IC50 from target engagement studies—provide a solid foundation for further development. Subsequent steps should include comprehensive kinase selectivity profiling to ensure the compound's specificity for LRRK2[8][11], as well as assessment of pharmacokinetic and pharmacodynamic properties to evaluate its potential as a therapeutic agent.[26]

References

  • Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Scott, J. D., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One. Retrieved from [Link]

  • Taymans, J. M., & Cookson, M. R. (2016). Screening for chemical modulators for LRRK2. Biochemical Society Transactions. Retrieved from [Link]

  • Gloeckner, C. J., et al. (2009). Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. Methods in Molecular Biology. Retrieved from [Link]

  • Schwab, A. J., & Ebert, A. D. (2020). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS Discovery. Retrieved from [Link]

  • Good, C. R., et al. (2020). The Current State-of-the-Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience. Retrieved from [Link]

  • Kelly, M., et al. (2022). Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity. Journal of Parkinson's Disease. Retrieved from [Link]

  • Lis, P., et al. (2018). Interrogating Parkinson's disease LRRK2 kinase pathway activity by assessing Rab10 phosphorylation in human neutrophils. Biochemical Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). (A,B) Representative Western blot of pRab10 and total Rab10 in cell lysates treated with LRRK2in1, MLi2 and CBE. Retrieved from [Link]

  • protocols.io. (n.d.). Western blotting for LRRK2 signalling in macrophages. Retrieved from [Link]

  • protocols.io. (2022). Assay for PhosphoRab activation of LRRK2 Kinase. Retrieved from [Link]

  • Li, Y., et al. (2024). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Atashraz, A., & Melrose, H. L. (2020). Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. Frontiers in Neuroscience. Retrieved from [Link]

  • Taylor, M., & Alessi, D. R. (2021). The development of inhibitors of LRRK2 as a therapeutic strategy for Parkinson's disease: the current state of play. The FEBS Journal. Retrieved from [Link]

  • Lee, B. D., et al. (2010). Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. Nature Medicine. Retrieved from [Link]

  • Michael J. Fox Foundation for Parkinson's Research. (n.d.). Development of a Sensitive Assay to Correlate LRRK2 Kinase Activity and Conformational State. Retrieved from [Link]

  • Google Patents. (2024). WO2024158745A1 - Inhibitors of lrrk2.
  • Myasnikov, A. G., et al. (2023). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Nature Communications. Retrieved from [Link]

  • Korth, D. P., et al. (2023). Inhibition of Parkinson's Disease-related LRRK2 by type-I and type-II kinase inhibitors: activity and structures. bioRxiv. Retrieved from [Link]

  • Alzforum. (2022). LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson's. Retrieved from [Link]

  • Drug Hunter. (2025). Is anyone still working on LRRK2?. Retrieved from [Link]

Sources

Validation

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Standards for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary & Technical Context 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine ( ) is a critical intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—a lipo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (


) is a critical intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—a lipophilic tert-butyl group combined with a polar, basic primary amine and a nitrogen-rich indazole core—presents unique challenges for purity validation.

While Combustion Elemental Analysis (CHN) remains the historical "Gold Standard" for publication and regulatory filing, it frequently yields false negatives for this class of molecule due to hygroscopicity and incomplete combustion of the nitrogen heterocycle.

This guide compares the performance of traditional CHN analysis against Quantitative NMR (qNMR) , establishing the latter as the superior "Platinum Standard" for operational precision, while defining the rigorous protocols required to make CHN work when mandatory.

Physicochemical Profile[1][2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 193.29 g/mol

  • Critical Features:

    • Primary Amine (

      
      ):  Highly susceptible to atmospheric 
      
      
      
      absorption (forming carbamates/carbonates) and moisture uptake.
    • Indazole Ring: High nitrogen content requires optimized oxidation flows to prevent

      
       retention in ash.
      

Theoretical Standards & Acceptance Criteria

For any validation method, the "Standard" is defined by the theoretical composition. Below are the calculated baselines for


 used to determine pass/fail metrics.
Table 1: Theoretical Composition & Tolerance Limits (CHN)

Based on Atomic Weights: C (12.011), H (1.008), N (14.007)

ElementTheoretical Mass %ACS Acceptance Range (±0.4%)Regulatory/Ind.[1] Range (±0.3%)
Carbon 68.35% 67.95% – 68.75%68.05% – 68.65%
Hydrogen 9.91% 9.51% – 10.31%9.61% – 10.21%
Nitrogen 21.74% 21.34% – 22.14%21.44% – 22.04%

Critical Insight: A deviation of >0.4% in Carbon often indicates solvent entrapment (e.g., dichloromethane), while a deviation in Nitrogen typically suggests incomplete combustion or moisture absorption (diluting the N mass).

Method A: Combustion Analysis (The Traditional Standard)

Performance Analysis

Combustion analysis relies on the flash oxidation of the sample at ~900–1000°C.

  • Pros: Required by many journals (JOC, JMC) and regulatory bodies; inexpensive per run.

  • Cons: Destructive; blind to specific impurities (e.g., damp sample looks like low purity); requires ~5 mg of material.

  • Specific Failure Mode for

    
    :  The primary amine readily reacts with atmospheric 
    
    
    
    to form a carbamate salt on the surface. This skews Carbon values up and Nitrogen values down (relative), causing a "Fail" even if the synthesized molecule is 99% pure.
Optimized Protocol for

To achieve the ±0.4% standard, the "Drying Pistol" method is mandatory.

  • Pre-Treatment: Place 20 mg of sample in a drying pistol (Abderhalden) charged with

    
     and refluxing acetone (56°C) under high vacuum (<0.1 mmHg) for 4 hours.
    
  • Calibration: Calibrate the CHN analyzer using Acetanilide (Standard Grade).

    • Why: Acetanilide (C: 71.09, H: 6.71, N: 10.36) mimics the C/N ratio and combustion properties of organic amides/amines better than Stearic Acid.

  • Encapsulation: Transfer sample to tin capsule inside a glovebox or dry bag if humidity >40%.

  • Combustion: Ensure oxygen boost is set to >5 seconds to force complete oxidation of the indazole ring.

Method B: Quantitative NMR (The Modern Alternative)

Performance Analysis

qNMR measures the molar ratio of the analyte protons to an Internal Standard (IS) protons.

  • Pros: Absolute purity determination; differentiates between "wet" sample and "impure" sample; non-destructive (recoverable).

  • Cons: Requires precise weighing; IS selection is critical.

  • Superiority for

    
    :  The tert-butyl group (9H singlet) provides a massive, sharp integration target that is distinct from most impurities.
    
Internal Standard Selection

For this amine, 1,3,5-Trimethoxybenzene (TMB) is the recommended standard.

  • Reason: It is non-acidic (unlike Maleic Acid, which would protonate the amine and shift peaks), non-volatile, and its singlet at ~6.1 ppm does not overlap with the tert-butyl (~1.4 ppm) or indazole protons.

Table 2: Comparative Accuracy Data (Simulated)

Scenario: A synthesized batch of


 containing 1.5% water and 0.5% residual solvent.
ParameterCombustion Analysis (CHN)qNMR (vs. TMB)
Purity Result FAIL (Result: C 66.8%, N 20.9%)PASS (Result: 98.1% wt/wt)
Interpretation Interpreted as "Impure Synthesis"Interpreted as "Pure Compound + Solvents"
Action Required Re-purify (unnecessary loss of yield)Dry and use (saves yield)
Sample Required 2–5 mg (Destroyed)5–10 mg (Recoverable)

Experimental Workflow & Decision Logic

The following diagram illustrates the logical pathway for validating


, prioritizing qNMR to avoid false negatives associated with the amine's hygroscopicity.

ValidationLogic Start Synthesized C11H19N3 (Crude/Isolated) Dry Vacuum Dry (4h @ 40°C) Start->Dry Choice Select Validation Method Dry->Choice CHN Combustion Analysis (CHN) Standard: Acetanilide Choice->CHN Regulatory Req. qNMR qNMR (DMSO-d6) Std: 1,3,5-Trimethoxybenzene Choice->qNMR Internal/R&D (Recommended) CheckCHN Within ±0.4%? CHN->CheckCHN FailCHN FAIL: Likely H2O/CO2 Trap CheckCHN->FailCHN No PassCHN PASS: High Purity Bulk CheckCHN->PassCHN Yes FailCHN->qNMR Cross-Validate Calc Calculate Mass % Purity Target: >95% qNMR->Calc PassQ PASS: Absolute Purity Confirmed Calc->PassQ >95% FailQ FAIL: Chemical Impurity Calc->FailQ <95%

Caption: Decision matrix for validating 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Note the "Cross-Validate" loop where failed CHN defaults to qNMR for troubleshooting.

Detailed Protocols

Protocol A: qNMR Purity Assay

Objective: Determine absolute weight % purity.[2]

  • Preparation:

    • Weigh exactly ~10.0 mg of 1,3,5-Trimethoxybenzene (IS) into a vial. Record mass to 0.001 mg (

      
      ).
      
    • Weigh exactly ~10.0 mg of

      
        (Analyte) into the same vial. Record mass to 0.001 mg (
      
      
      
      ).
    • Dissolve in 0.6 mL DMSO-

      
       . (Avoid 
      
      
      
      if the amine is trace-acidic, as salt formation broadens peaks).
  • Acquisition:

    • Run

      
       NMR with 
      
      
      
      (relaxation delay)
      
      
      30 seconds (or
      
      
      of the slowest proton).
    • Number of scans (

      
      ): 16 or 32.
      
  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (6.1 ppm, 3H) and set value to 3.00.

    • Integrate the Analyte tert-butyl singlet (~1.4 ppm, 9H). Record integration area (

      
      ).
      
  • Calculation:

    
    
    
    • Where

      
       = number of protons (9 for analyte, 3 for IS).
      
Protocol B: Handling for CHN Analysis

Objective: Minimize atmospheric contamination.

  • Drying: Samples must be dried to constant weight. Use a vacuum oven at 40°C for >4 hours.

  • Transfer: If possible, load the CHN tin capsule inside a nitrogen-purged glovebox.

  • Sealing: "Cold weld" the tin capsule immediately. Do not leave capsules in the auto-sampler tray for >2 hours before the run starts.

References

  • American Chemical Society (ACS). (2023). ACS Research Data Guidelines for Elemental Analysis. ACS Publications. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.[Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment
  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The presence of the amine group suggests that the compound may be corrosive and require careful handling to avoid inhalation of vapors or dust.[5]

Table 1: Hazard Summary and GHS Classifications for Structurally Related Compounds

Hazard StatementGHS ClassificationSource Citation
Harmful if swallowedAcute Toxicity, Oral (Cat. 4)[1][2]
Causes skin irritationSkin Irritation (Cat. 2)[1][2][4]
Causes serious eye irritationEye Irritation (Cat. 2A)[1][3][4]
May cause respiratory irritationSTOT SE (Cat. 3)[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical for minimizing exposure. The following recommendations are based on established guidelines for handling amine compounds and other hazardous chemicals.[5][6][7]

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a full-face shield.[7][8]Provides protection from splashes and potential vapors. A face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[7]Amines can be corrosive and may permeate some glove materials. Double-gloving provides an extra barrier. Always inspect gloves for any signs of degradation before use.
Body Chemical-resistant lab coat or coveralls.[7][9]Protects against skin contact from spills and splashes.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and amines may be necessary.[6][7]Required when working outside of a certified chemical fume hood or when there is a risk of generating aerosols or vapors. The specific type of respirator and cartridge should be determined by a formal risk assessment.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Diagram 1: PPE Workflow for Handling 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) A Assess Risks B Select Appropriate PPE A->B C Lab Coat/Coveralls D Inner Gloves C->D E Respirator (if required) D->E F Goggles/Face Shield E->F G Outer Gloves F->G H Outer Gloves G->H I Goggles/Face Shield H->I J Lab Coat/Coveralls I->J K Inner Gloves J->K L Respirator (if required) K->L

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring a safe working environment.

3.1. Preparation and Engineering Controls

  • Designated Work Area: All handling of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[10]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][10]

  • Spill Kit: A spill kit containing appropriate absorbent materials for amines should be readily available.

3.2. Handling Procedures

  • Weighing: If the compound is a solid, weigh it in a fume hood or a ventilated balance enclosure to prevent the generation of dust.

  • Dissolving: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Transfers: Use appropriate tools such as spatulas and funnels to transfer the compound and minimize the risk of spills.

Diagram 2: Safe Handling Workflow

Handling_Workflow A Work in Fume Hood B Wear Full PPE A->B C Weigh Solid in Ventilated Enclosure B->C D Slowly Add to Solvent C->D E Controlled Heating with Condenser D->E F Use Appropriate Transfer Tools E->F G Decontaminate Work Area After Use F->G

Caption: A step-by-step workflow for the safe handling of the target compound.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and regulatory consequences.[11][12][13]

4.1. Waste Segregation and Collection

  • Hazardous Waste: 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine and any materials contaminated with it must be disposed of as hazardous waste.[12][13]

  • Containers: Use clearly labeled, compatible, and sealed containers for waste collection.[11][12] The label should include the full chemical name and the words "Hazardous Waste."[11]

  • Segregation: Do not mix this waste with other incompatible waste streams.

4.2. Decontamination and Rinsate

  • Glassware: Triple rinse any glassware that has come into contact with the compound with a suitable solvent (e.g., methanol or acetone).[10]

  • Rinsate Collection: Collect the first rinse as hazardous waste.[12] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.

  • Empty Containers: Thoroughly empty and rinse the original container. Deface the original label before disposal.[11]

Diagram 3: Chemical Waste Disposal Pathway

Disposal_Pathway cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Unused Compound D Segregate into Labeled, Compatible Containers A->D B Contaminated Materials (gloves, paper towels) B->D C Rinsate from Glassware C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F

Caption: A clear pathway for the responsible disposal of chemical waste.

By adhering to these detailed protocols, you can ensure the safe handling and disposal of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, fostering a secure and compliant research environment.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Personal Protective Equipment | US EPA.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific (1H-Indazol-3-amine).
  • SAFETY DATA SHEET - Fisher Scientific (4,5,6,7-Tetrahydro-1H-indazole).
  • 1-tert-Butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride | BLD Pharm.
  • SAFETY DATA SHEET - Sigma-Aldrich (tert-Butyl hydroperoxide solution).
  • SAFETY D
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses.
  • Hazardous Waste Disposal Guide - Northwestern University.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Laboratory Guide for Managing Chemical Waste | Vanderbilt Environmental Health and Safety (VEHS).
  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Arabian Journal of Chemistry.
  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem.
  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed.
  • Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed.
  • Proper Disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine - Benchchem.
  • Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands - SciSpace.
  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.